Dibenzofuran-4,6-diborate
Description
Structure
2D Structure
Properties
IUPAC Name |
(6-boronodibenzofuran-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10B2O5/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)19-11(7)9/h1-6,15-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLVLSQUPFGERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC(=C3O2)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10B2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Properties of Dibenzofuran-4,6-diboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofuran-4,6-diboronic acid, also referred to as Dibenzo[b,d]furan-4,6-diborate, is a specialized organic compound that has garnered interest primarily in the field of materials science. Its rigid dibenzofuran core functionalized with two boronic acid groups at the 4 and 6 positions makes it a versatile building block in organic synthesis, particularly for the development of advanced materials for electronic applications. While the broader class of dibenzofuran derivatives has been explored for various pharmacological activities, the direct application of Dibenzofuran-4,6-diboronic acid in drug development is not extensively documented in current literature. This guide provides a comprehensive overview of the known properties, synthesis, and applications of Dibenzofuran-4,6-diboronic acid.
Chemical and Physical Properties
Dibenzofuran-4,6-diboronic acid is a white to off-white solid. The key identifying and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 145238-17-1 |
| Molecular Formula | C₁₂H₁₀B₂O₅ |
| Molecular Weight | 255.83 g/mol |
| Boiling Point | 582.9 ± 60.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
| Appearance | White to off-white powder |
Synthesis and Experimental Protocols
The synthesis of Dibenzofuran-4,6-diboronic acid is not extensively detailed in publicly available literature. However, a plausible and commonly employed synthetic route for aryl boronic acids involves a lithium-bromine exchange reaction on a dibrominated precursor, followed by quenching with a borate ester and subsequent hydrolysis. A detailed protocol for a related compound, Dibenzofuran-4-boronic acid, from 4-bromodibenzofuran is well-documented and can be adapted for the synthesis of the diboronic acid from 4,6-dibromodibenzofuran.[1]
Hypothesized Synthesis of Dibenzofuran-4,6-diboronic Acid
The proposed synthesis involves a two-step process starting from 4,6-dibromodibenzofuran.
Step 1: Lithiation
In a flame-dried, three-necked flask under an inert argon atmosphere, 4,6-dibromodibenzofuran is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. To this solution, two equivalents of n-butyllithium in hexanes are added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to allow for the complete lithium-bromine exchange, forming the 4,6-dilithiodibenzofuran intermediate.
Step 2: Borylation and Hydrolysis
To the solution of the dilithiated intermediate at -78 °C, an excess of a trialkyl borate, such as trimethyl borate or triisopropyl borate, is added. The reaction is allowed to stir at low temperature and then gradually warm to room temperature to ensure complete reaction. The reaction is then quenched by the addition of an aqueous acid, such as 1 N hydrochloric acid, and stirred for several hours to hydrolyze the borate ester to the corresponding boronic acid. The product is then isolated through extraction and purification, typically by recrystallization or column chromatography.
Caption: Hypothesized synthetic workflow for Dibenzofuran-4,6-diboronic acid.
Applications in Materials Science: OLEDs
The primary application of Dibenzofuran-4,6-diboronic acid is as a building block for the synthesis of host materials in phosphorescent organic light-emitting diodes (PhOLEDs). The rigid and planar structure of the dibenzofuran core provides high thermal stability and a high triplet energy, which are crucial properties for efficient host materials. The boronic acid functionalities allow for the facile introduction of the dibenzofuran moiety into larger organic molecules through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
In a typical PhOLED, the host material constitutes the emissive layer and serves to disperse the phosphorescent guest emitter, facilitate charge transport, and confine excitons to the emissive layer. Dibenzofuran-based hosts are known for their good electron-transporting properties. By functionalizing the dibenzofuran core at the 4 and 6 positions, material scientists can tune the electronic and photophysical properties of the resulting host material to optimize device performance, including efficiency, color purity, and operational lifetime. For instance, attaching carbazole moieties to the dibenzofuran core via the boronic acid groups can lead to bipolar host materials with balanced hole and electron transport characteristics.
Caption: Logical relationship of Dibenzofuran-4,6-diboronic acid in OLED host material synthesis.
Relevance to Drug Development
While Dibenzofuran-4,6-diboronic acid itself is not a known therapeutic agent, the dibenzofuran scaffold is present in various natural products and synthetic compounds with a wide range of biological activities. Derivatives of dibenzofuran have been reported to exhibit anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.
The boronic acid functional groups in Dibenzofuran-4,6-diboronic acid make it a valuable intermediate in medicinal chemistry for the synthesis of complex molecules through cross-coupling reactions. This allows for the construction of novel dibenzofuran-containing compounds that can be screened for potential therapeutic activities. The rigid dibenzofuran core can serve as a scaffold to orient other pharmacophoric groups in a defined three-dimensional space, which can be advantageous for binding to biological targets.
Conclusion
Dibenzofuran-4,6-diboronic acid is a key intermediate in the field of materials science, particularly for the development of high-performance host materials for phosphorescent OLEDs. Its chemical properties, characterized by the rigid dibenzofuran core and reactive boronic acid groups, enable the synthesis of complex organic molecules with tailored electronic and photophysical properties. While its direct application in drug development is not established, its utility as a synthetic building block offers potential for the creation of novel dibenzofuran derivatives with interesting pharmacological profiles. Further research into the synthesis and applications of this compound is likely to uncover new opportunities in both materials science and medicinal chemistry.
References
An In-depth Technical Guide to Dibenzofuran-4,6-diboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of dibenzofuran-4,6-diboronic acid, a key building block in the development of advanced organic materials.
Core Compound Overview
Dibenzofuran-4,6-diboronic acid (CAS No. 145238-17-1) is a high-purity, white crystalline powder with the molecular formula C₁₂H₁₀B₂O₅ and a molecular weight of 255.83 g/mol .[1] Its IUPAC name is (6-boronodibenzofuran-4-yl)boronic acid.[1] This compound is a versatile synthetic intermediate, primarily utilized in the field of materials science as a precursor for advanced organic semiconductors.[1] Its rigid dibenzofuran core, coupled with the reactive boronic acid functionalities, makes it an ideal component for constructing complex conjugated molecular architectures through cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] These resulting materials often exhibit enhanced electronic properties, including improved charge transport and light emission efficiency, which are critical for applications in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.[1][2]
Chemical Structure and Properties
The chemical structure of dibenzofuran-4,6-diboronic acid features a central furan ring fused with two benzene rings, with boronic acid groups [-B(OH)₂] substituted at the 4 and 6 positions.
Table 1: Physicochemical Properties of Dibenzofuran-4,6-diboronic Acid
| Property | Value | Reference |
| CAS Number | 145238-17-1 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀B₂O₅ | [1] |
| Molecular Weight | 255.83 g/mol | [1] |
| Appearance | White Powder | [1] |
| Purity | Typically ≥97% | [1][2] |
| Boiling Point | 582.9 ± 60.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
Table 2: ¹H NMR Spectroscopic Data of Dibenzofuran
| Solvent | Chemical Shift (ppm) | Assignment | Reference |
| Acetone | 8.070 (d), 7.610 (d), 7.506 (t), 7.375 (t) | Aromatic Protons | [4] |
| CDCl₃ | 7.958, 7.574, 7.458, 7.346 | Aromatic Protons | [4] |
| CCl₄ | 7.845 (d), 7.483 (d), 7.354 (t), 7.235 (t) | Aromatic Protons | [4] |
Synthesis and Analysis Workflow
The synthesis of dibenzofuran-4,6-diboronic acid can be conceptualized based on established methods for related compounds, such as the synthesis of dibenzofuran-4-boronic acid and dibenzofuran-4,6-dicarboxylic acid.[5][6] A plausible synthetic route involves the di-lithiation of dibenzofuran followed by quenching with a borate ester and subsequent hydrolysis.
Caption: A representative workflow for the synthesis and analysis of dibenzofuran-4,6-diboronic acid.
Experimental Protocols
Synthesis of Dibenzofuran-4,6-dicarboxylic Acid (A Precursor Analog)
A detailed protocol for the synthesis of a related precursor, dibenzofuran-4,6-dicarboxylic acid, is provided by Iserloh et al. (2003) and can be adapted for the synthesis of the target diboronic acid.[6]
-
Reaction Setup: A 1-L, three-necked, round-bottomed flask is fitted with a large magnetic stir bar and maintained under an argon atmosphere.
-
Reagent Charging: The flask is charged with 350 mL of dry, freshly distilled diethyl ether, 10.0 g (59.4 mmol) of dibenzofuran, and 27 mL (179 mmol) of tetramethylethylenediamine (TMEDA).
-
Cooling and Lithiation: The mixture is cooled to -78°C using a dry ice/acetone bath. While stirring, 137 mL (178 mmol) of sec-butyllithium is added over 1 hour via cannula.
-
Warming and Stirring: The reaction mixture is warmed to 25°C and stirred for 24 hours.
-
Carboxylation: The mixture is cooled again to -78°C, and gaseous carbon dioxide is introduced over 1 hour with vigorous stirring. The reaction is then warmed to 25°C over 4 hours under a constant stream of CO₂.
-
Workup: The supernatant is decanted, and the solid residue is collected by filtration, washed with diethyl ether, and then suspended in water. The aqueous suspension is acidified with 2N HCl to pH 3 to precipitate the product.
To synthesize dibenzofuran-4,6-diboronic acid, the carboxylation step (5) would be replaced with a borylation step, for example, by adding triisopropyl borate, followed by acidic hydrolysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
A general method for the analysis of dibenzofuran and its derivatives in various matrices has been described.
-
Sample Preparation: The sample is typically extracted with a suitable organic solvent, such as iso-octane.
-
Cleanup: The extract is cleaned up using a column of basic alumina.
-
GC-MS Analysis: The final analysis is performed by GC-MS in the selected ion monitoring (SIM) mode.
-
Quantification: The extraction recoveries can be monitored using deuterated internal standards like dibenzofuran-d₈.
-
Confirmation: The identity of the compound is confirmed by comparing the ratio of the peak areas for the quantitation and confirmation ions in the sample and a standard.
Chemical Structure Visualization
Caption: Chemical structure of Dibenzofuran-4,6-diboronic acid.
References
- 1. Dibenzofuran-4,6-diborate|CAS 145238-17-1 [benchchem.com]
- 2. China Dibenzofuran -4,6 -diborate CAS NO: 145238-17-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. Dibenzofuran -4,6 -diborate | 145238-17-1 [chemicalbook.com]
- 4. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]
- 5. Dibenzofuran-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Dibenzofuran-4,6-diboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzofuran-4,6-diboronic acid, a versatile building block in organic synthesis with significant potential in pharmaceutical research and materials science. This document details its chemical properties, a plausible synthetic pathway with experimental protocols, and its application in modern drug discovery, particularly in the context of palladium-catalyzed cross-coupling reactions.
Chemical Identity and Properties
Dibenzofuran-4,6-diboronic acid, identified by the CAS number 145238-17-1 , is a key intermediate for the synthesis of complex organic molecules.[1] Its rigid dibenzofuran core functionalized with two boronic acid groups makes it a valuable reagent for creating intricate molecular architectures.
Table 1: Physicochemical Properties of Dibenzofuran-4,6-diboronic acid
| Property | Value | Source |
| CAS Number | 145238-17-1 | [1][2] |
| Molecular Formula | C₁₂H₁₀B₂O₅ | [3] |
| Molecular Weight | 255.83 g/mol | [3] |
| Boiling Point (Predicted) | 582.9 ± 60.0 °C at 760 mmHg | [2][3] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [2][3] |
| pKa (Predicted) | 7.71 ± 0.30 | [3] |
| Appearance | White to off-white powder/crystal | - |
| Purity | Typically ≥97% | [2] |
Synthesis of Dibenzofuran-4,6-diboronic Acid
A plausible and efficient synthetic route to Dibenzofuran-4,6-diboronic acid starts from the readily available dibenzofuran. The synthesis involves the formation of a key intermediate, Dibenzofuran-4,6-dicarboxylic acid, followed by its conversion to the target diboronic acid.
Experimental Protocol: Synthesis of Dibenzofuran-4,6-dicarboxylic acid
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Dibenzofuran
-
Dry, freshly distilled diethyl ether
-
Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium
-
Gaseous carbon dioxide (CO₂)
-
2N Hydrochloric acid (HCl)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
In a 1-L, three-necked, round-bottomed flask fitted with a large magnetic stir bar and under an argon atmosphere, charge 350 mL of dry, freshly distilled diethyl ether, 10.0 g (59.4 mmol) of dibenzofuran, and 27 mL (179 mmol) of TMEDA.
-
Cool the mixture to -78°C using a dry ice/acetone bath and stir while adding 137 mL (178 mmol) of sec-butyllithium over 1 hour via cannula.
-
Allow the reaction mixture to warm to 25°C and stir for 24 hours.
-
Cool the mixture again to -78°C with vigorous stirring and introduce gaseous carbon dioxide over 1 hour.
-
Warm the reaction mixture to 25°C over 4 hours under a constant stream of CO₂.
-
Decant the supernatant liquid and isolate the brown solid by filtration using a Buchner funnel.
-
Wash the residue with 300 mL of diethyl ether.
-
Suspend the residue in 200 mL of water, acidify to pH 3 with 2N HCl, and stir for 1 hour.
-
Filter the beige solids and wash with 400 mL of water, followed by 200 mL of diethyl ether.
-
Dry the solids under vacuum over P₂O₅ for three days to yield Dibenzofuran-4,6-dicarboxylic acid.
Proposed Experimental Protocol: Conversion of Dibenzofuran-4,6-dicarboxylic acid to Dibenzofuran-4,6-diboronic acid
Step 1: Reduction of Dicarboxylic Acid to Diol The dicarboxylic acid can be reduced to the corresponding diol (4,6-bis(hydroxymethyl)dibenzofuran) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).
Step 2: Conversion of Diol to Dihalide The diol can then be converted to a dihalide (e.g., 4,6-bis(bromomethyl)dibenzofuran) using a halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for chlorination.
Step 3: Formation of Diboronic Acid The dihalide can be converted to the diboronic acid via a Grignard reaction followed by treatment with a borate ester, or more directly through a Miyaura borylation reaction. A common method involves the reaction of the dihalide with magnesium to form a di-Grignard reagent, which is then reacted with a trialkyl borate (e.g., trimethyl borate) followed by acidic workup.
Applications in Drug Discovery and Organic Synthesis
Dibenzofuran derivatives are recognized for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Dibenzofuran-4,6-diboronic acid serves as a crucial building block for the synthesis of novel drug candidates and complex organic materials.[4]
Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of Dibenzofuran-4,6-diboronic acid lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals.
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Parameter | Condition/Reagent |
| Aryl Halide | Aryl bromide or iodide (1.0 equiv) |
| Boronic Acid | Dibenzofuran-4,6-diboronic acid (0.5 equiv for mono-coupling, 1.0 equiv for di-coupling) |
| Catalyst | Pd(PPh₃)₄ (0.02-0.05 equiv) or other Pd catalysts |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water mixture |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Visualizations
Synthetic Pathway of Dibenzofuran-4,6-diboronic acid
Caption: Proposed synthetic pathway for Dibenzofuran-4,6-diboronic acid.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to Dibenzofuran-4,6-diboronic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofuran-4,6-diboronic acid is a unique heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its rigid, planar dibenzofuran core, functionalized with two boronic acid groups at the 4 and 6 positions, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of Dibenzofuran-4,6-diboronic acid, with a focus on its relevance to drug development.
Molecular Profile
Dibenzofuran-4,6-diboronic acid, with the CAS number 145238-17-1, possesses a distinct molecular structure that underpins its chemical reactivity and potential biological activity.
| Property | Value |
| Molecular Formula | C₁₂H₁₀B₂O₅ |
| Molecular Weight | 255.83 g/mol |
| IUPAC Name | Dibenzo[b,d]furan-4,6-diyldiboronic acid |
| CAS Number | 145238-17-1 |
| Appearance | Typically an off-white to beige powder |
| Solubility | Soluble in many organic solvents |
Synthesis of Dibenzofuran-4,6-diboronic Acid
The synthesis of Dibenzofuran-4,6-diboronic acid can be achieved through a multi-step process. A key strategic step involves the formation of a 4,6-dilithiodibenzofuran intermediate, which can then be reacted with a suitable boron-containing electrophile. The following protocol is based on a well-established procedure for the related dicarboxylation, adapted for the synthesis of the diboronic acid.[1]
Experimental Protocol: Synthesis of Dibenzofuran-4,6-diboronic Acid
Materials:
-
Dibenzofuran
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dry diethyl ether
-
Trimethyl borate (B(OMe)₃)
-
Dry ice (solid CO₂) (for quenching, if monitoring by carboxylation)
-
Hydrochloric acid (HCl), 2N aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Dichloromethane
Procedure:
-
Formation of 4,6-Dilithiodibenzofuran:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add dibenzofuran (1.0 eq).
-
Dissolve the dibenzofuran in dry diethyl ether under an argon atmosphere.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (3.0 eq) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (2.5 eq) in cyclohexane dropwise via the dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
-
Borylation:
-
Cool the resulting suspension of 4,6-dilithiodibenzofuran back down to -78 °C.
-
Slowly add a solution of trimethyl borate (3.0 eq) in dry diethyl ether to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2N aqueous hydrochloric acid until the solution is acidic (pH ~2-3).
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude Dibenzofuran-4,6-diboronic acid can be purified by recrystallization or column chromatography to afford the final product as a solid.
-
Potential Applications in Drug Development
The unique structural features of Dibenzofuran-4,6-diboronic acid make it an attractive scaffold for the development of novel therapeutic agents. Boronic acids are known to be versatile pharmacophores due to their ability to form reversible covalent bonds with diols, a common structural motif in biological macromolecules.
1. Cytotoxic and Anticancer Potential:
Numerous studies have highlighted the cytotoxic effects of various dibenzofuran derivatives against a range of cancer cell lines.[2][3][4][5] These compounds have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.
For instance, some dibenzofuran derivatives have been observed to induce apoptosis through the mitochondrial- and caspase-3-dependent pathways.[3] This suggests that compounds derived from a Dibenzofuran-4,6-diboronic acid core could potentially exert their anticancer effects by modulating these critical cellular processes.
Experimental Workflow for Cytotoxicity Screening:
The following diagram outlines a typical workflow for assessing the cytotoxic and apoptotic effects of a novel compound like Dibenzofuran-4,6-diboronic acid.
2. Modulation of Signaling Pathways:
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, suggesting that the dibenzofuran scaffold could also be a promising starting point for the development of novel mTOR inhibitors.[6][8]
Proposed Signaling Pathway Involvement:
The diagram below illustrates a potential mechanism by which a Dibenzofuran-4,6-diboronic acid derivative might inhibit the mTOR signaling pathway, leading to apoptosis.
Conclusion
Dibenzofuran-4,6-diboronic acid represents a promising and versatile platform for the design and synthesis of novel bioactive molecules. Its unique chemical structure, combined with the known biological activities of related dibenzofuran and boronic acid-containing compounds, makes it a compelling target for further investigation in the field of drug discovery. The synthetic route is accessible, and its potential to modulate key cellular processes, such as apoptosis and critical signaling pathways like mTOR, warrants deeper exploration by researchers and scientists dedicated to developing the next generation of therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
solubility of Dibenzofuran-4,6-diborate in organic solvents
An In-depth Technical Guide on the Solubility of Dibenzofuran-4,6-diborate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of this compound, a compound of interest in organic synthesis and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview based on the solubility characteristics of analogous compounds, including the parent heterocycle, dibenzofuran, and related boronic acid pinacol esters. Furthermore, a detailed experimental protocol for determining the is presented, enabling researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.
Introduction to this compound and its Solubility
This compound, likely in the form of its bis(pinacol) ester, is a bifunctional organoboron compound built upon a rigid dibenzofuran core. Such molecules are valuable building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including polymers and pharmaceutical intermediates. The solubility of this reagent is a critical parameter for its effective use, influencing reaction kinetics, yield, and the ease of purification.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for:
-
Reaction Optimization: Ensuring the reagent is fully dissolved in the reaction medium is crucial for achieving optimal reaction rates and complete conversion.
-
Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.
-
Formulation: For applications in materials science or drug development, solubility data is critical for preparing solutions of desired concentrations.
Estimated Solubility Profile based on Analogous Compounds
The parent compound, dibenzofuran , is a nonpolar molecule and, as a result, is practically insoluble in water but soluble in nonpolar organic solvents.[1][2][3]
Boronic acid pinacol esters , in general, tend to be more soluble in a range of organic solvents compared to their corresponding free boronic acids.[4] For instance, phenylboronic acid pinacol ester exhibits good solubility in solvents like chloroform, 3-pentanone, acetone, and dipropyl ether.[4][5][6] The pinacol groups enhance the lipophilicity of the molecule, contributing to its solubility in organic media.
Based on these observations, it is anticipated that this compound (as the bis(pinacol) ester) will exhibit the following solubility characteristics:
-
High Solubility: In nonpolar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Moderate to Good Solubility: In polar aprotic solvents such as ethers (e.g., tetrahydrofuran (THF), diethyl ether, dipropyl ether) and ketones (e.g., acetone, 3-pentanone).[4]
-
Low to Negligible Solubility: In highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol).
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that this is an estimation and experimental verification is required for precise quantitative data.
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | The nonpolar dibenzofuran core has a strong affinity for aromatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, and the pinacol ester groups should contribute to good solubility.[4] |
| Ethers | THF, Diethyl Ether, Dipropyl Ether | Moderately to Sparingly Soluble | Ethers have intermediate polarity and are generally good solvents for boronic esters.[4] |
| Ketones | Acetone, 3-Pentanone | Moderately to Sparingly Soluble | Similar to ethers, ketones are effective solvents for many organic compounds, including boronic esters.[4] |
| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the boronate esters may limit solubility in highly nonpolar aliphatic hydrocarbons. Phenylboronic acid pinacol ester has low solubility in methylcyclohexane.[4] |
| Polar Protic | Water, Methanol, Ethanol | Insoluble | The large, nonpolar dibenzofuran backbone and the lipophilic pinacol groups are expected to make the compound insoluble in water and other highly polar protic solvents. The parent dibenzofuran is practically insoluble in water.[1][2][3] |
Experimental Protocol for Solubility Determination
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The dynamic (or synthetic) method is a widely accepted and reliable technique for determining the solubility of crystalline organic compounds in various solvents.[4][5]
Principle of the Dynamic Method
The dynamic method involves preparing a series of samples with known compositions of the solute (this compound) and the solvent. Each sample is then slowly heated at a constant rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process for different compositions, a solubility curve can be constructed.
Materials and Equipment
-
This compound (analytical grade)
-
Organic solvents (high purity)
-
Jacketed glass vessel with a magnetic stirrer
-
Precision balance (±0.1 mg)
-
Temperature-controlled circulating bath
-
Calibrated digital thermometer (±0.1 °C)
-
Turbidity sensor or a light source and a photodetector
-
Data acquisition system
Experimental Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of a known mole fraction.
-
Heating and Stirring: Place the vessel in the temperature-controlled circulating bath and begin vigorous stirring to ensure the mixture is homogeneous.
-
Controlled Heating: Heat the mixture at a slow, constant rate (e.g., 0.1-0.3 K/min) to ensure that the system remains close to thermal equilibrium.[4]
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually or, for greater accuracy, with a turbidity sensor that measures the intensity of a light beam passing through the solution.
-
Equilibrium Temperature Determination: The temperature at which the solution becomes clear (i.e., the turbidity drops to zero) is recorded as the solubility temperature for that specific composition. This point is marked by a sharp increase in the transmitted light intensity.
-
Data Collection: Repeat steps 1-5 for a range of compositions to obtain a series of data points (mole fraction vs. temperature).
-
Solubility Curve Construction: Plot the mole fraction of this compound as a function of the equilibrium temperature to generate the solubility curve for that particular solvent.
Data Analysis
The obtained experimental data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations to mathematically describe the solubility behavior.[4][5][6]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for solubility determination and the decision-making process based on the results.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 132-64-9 CAS MSDS (Dibenzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Dibenzofuran | 132-64-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Commercial Availability and Synthetic Strategies for Dibenzofuran-4,6-diborate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, synthetic pathways, and potential biological significance of Dibenzofuran-4,6-diborate and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document consolidates key data to facilitate the use of this compound in novel research applications, from materials science to medicinal chemistry.
Commercial Availability
This compound, identified by CAS Number 145238-17-1, is available from several specialized chemical suppliers. The compound is typically offered in various purities and quantities to suit a range of research needs. Below is a summary of commercially available data.
| Supplier | CAS Number | Purity | Available Quantities | Additional Notes |
| Alfa Chemical | 145238-17-1 | ≥ 97% | Bulk quantities in stock | Marketed for OLED/Photoelectric Materials |
| Protheragen | 145238-17-1 | Not specified | Not specified | Listed as an organic synthetic and pharmaceutical intermediate |
| ChemicalBook | 145238-17-1 | ≥ 98% | Not specified | Provides a list of multiple suppliers |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₀B₂O₅ |
| Molecular Weight | 255.83 g/mol |
| Appearance | Off-white to white solid/powder |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway from Dibenzofuran
A potential synthetic route starting from dibenzofuran is outlined below. This multi-step synthesis leverages well-documented reactions in organic chemistry.
Caption: Proposed synthetic pathway for Dibenzofuran-4,6-diboronic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4,6-Dilithiodibenzofuran
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dibenzofuran (1.0 eq) and anhydrous diethyl ether.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (3.0 eq).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (3.0 eq) via the dropping funnel while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
Step 2: Synthesis of Dibenzofuran-4,6-diboronic acid
-
Cool the solution of 4,6-dilithiodibenzofuran back to -78 °C.
-
Slowly add triisopropyl borate (3.0 eq) via a syringe.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Dibenzofuran-4,6-diboronic acid.
-
Purify the crude product by recrystallization or column chromatography.
Potential Applications in Drug Discovery and Signaling Pathways
While direct biological studies on this compound are scarce, the broader class of dibenzofuran derivatives has demonstrated a wide range of pharmacological activities, suggesting potential avenues for investigation for this specific molecule.[1][2] Dibenzofurans have been reported to possess anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective properties.[3][4][5]
Anti-inflammatory Activity and Related Signaling Pathways
Several dibenzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[6] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Caption: Potential inhibition of NF-κB and MAPK signaling by dibenzofurans.
Anticancer Activity and mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway is frequently dysregulated in various cancers, making it a key target for anticancer drug development.[7] Certain benzofuran derivatives have been identified as inhibitors of the mTOR pathway, suggesting that the dibenzofuran scaffold could be a valuable starting point for the design of novel mTOR inhibitors.[7]
Caption: Potential inhibition of the mTOR signaling pathway by dibenzofurans.
Conclusion
This compound is a commercially accessible compound with significant potential for applications in both materials science and drug discovery. While direct biological data is limited, the known pharmacological activities of the broader dibenzofuran class of compounds provide a strong rationale for its investigation as a scaffold for novel therapeutics. The synthetic pathways outlined in this guide offer a practical starting point for researchers to access this versatile molecule for their studies. Further research into the biological effects of this compound is warranted to fully elucidate its potential in areas such as oncology and inflammatory diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Dibenzofurans from Lichens - A Pharmacological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and History of Dibenzofuran Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofuran boronic acids, a class of organoboron compounds, have emerged as indispensable tools in modern organic synthesis. Their unique structural motif, combining the rigid dibenzofuran scaffold with the versatile boronic acid functionality, has positioned them as key building blocks in the development of novel pharmaceuticals and advanced organic electronic materials. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of these remarkable compounds, offering valuable insights for researchers and professionals in drug discovery and materials science.
Historical Perspective: From Early Organoborons to a Specialized Class
The journey of dibenzofuran boronic acids is intrinsically linked to the broader history of organoboron chemistry. While the first synthesis of a boronic acid was reported in the late 19th century, it was the pioneering work on Grignard reagents in the early 20th century that laid the foundation for the synthesis of various aryl boronic acids. Early methods often involved the reaction of an organometallic species, such as an organomagnesium or organolithium compound, with a trialkyl borate ester.
The specific exploration of dibenzofuran chemistry gained momentum in the 1930s with the extensive work of Henry Gilman and A. L. Jacoby. Their research into the reactivity and substitution patterns of the dibenzofuran ring system was crucial in providing the necessary precursors and foundational knowledge for the later synthesis of its boronic acid derivatives. Although a definitive first synthesis of a dibenzofuran boronic acid from this early period is not prominently documented, their contributions were instrumental in paving the way for future advancements.
The latter half of the 20th century witnessed the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This Nobel Prize-winning methodology revolutionized carbon-carbon bond formation and catapulted boronic acids, including those derived from dibenzofuran, to the forefront of synthetic organic chemistry. The ability of dibenzofuran boronic acids to act as stable, efficient, and versatile coupling partners has since driven the development of more refined and diverse synthetic routes.
Synthetic Methodologies: A Journey of Refinement
The synthesis of dibenzofuran boronic acids has evolved significantly, with modern methods offering high yields and functional group tolerance. The primary strategies involve the borylation of a pre-functionalized dibenzofuran, typically a halogenated derivative.
The Workhorse: Halogen-Lithium Exchange and Borylation
A widely employed and reliable method for the synthesis of dibenzofuran boronic acids is the halogen-lithium exchange of a bromodibenzofuran followed by quenching with a borate ester. This approach is particularly effective for the synthesis of dibenzofuran-4-boronic acid.
A Technical Guide to the Potential Research Areas of Dibenzofuran-4,6-diborate: A Novel Building Block for Science
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dibenzofuran-4,6-diborate represents a novel, yet-to-be-synthesized aromatic compound featuring a rigid, planar dibenzofuran core functionalized with two versatile boronic ester groups. This guide explores its potential as a pivotal building block across organic synthesis, materials science, and medicinal chemistry. By analyzing the well-established chemistry of its constituent parts—the dibenzofuran scaffold and arylboronic esters—we propose plausible synthetic routes, experimental workflows, and promising research avenues. This document serves as a foundational resource to inspire and direct future investigation into this promising molecule.
Proposed Synthesis of this compound
The synthesis of this compound is projected to be a two-step process, commencing with the creation of a 4,6-dihalodibenzofuran precursor, followed by a double Miyaura-Ishiyama borylation. The dibenzofuran core itself can be synthesized through various established methods, such as the palladium-catalyzed cyclization of diaryl ethers.[1][2] A particularly relevant synthesis of a 4,6-disubstituted dibenzofuran has been previously reported, providing a strong foundation for the initial step.[3]
The crucial second step involves the palladium-catalyzed cross-coupling reaction between the 4,6-dihalodibenzofuran and a boron reagent like bis(pinacolato)diboron (B₂Pin₂).[4][5] This reaction is known for its high functional group tolerance and efficiency.[6][7]
Experimental Protocol: Miyaura-Ishiyama Borylation
The following protocol is a generalized procedure based on established methods for the borylation of aryl halides.[7][8]
-
Reaction Setup: To an oven-dried Schlenk flask, add 4,6-dihalodibenzofuran (1.0 mmol), bis(pinacolato)diboron (2.5 mmol), and a base such as potassium acetate (KOAc, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent such as dioxane or DMSO (5 mL).
-
Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress using TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield this compound.
| Parameter | Recommended Condition | Reference |
| Catalyst | PdCl₂(dppf) or Pd(dba)₂/XPhos | [4][6] |
| Boron Source | Bis(pinacolato)diboron (B₂Pin₂) | [4] |
| Base | KOAc or Et₃N | [7][8] |
| Solvent | Dioxane, DMSO, or Toluene | [7][8] |
| Temperature | 80 - 100 °C | [7] |
Potential Research Area: Organic Synthesis
The primary utility of arylboronic esters lies in their application in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[5] As a bifunctional molecule, this compound could serve as a unique monomer for step-growth polymerization or as a scaffold for constructing complex, rigid molecular architectures.
Key Research Questions:
-
Can this compound be used in sequential, selective cross-coupling reactions?
-
What novel conjugated polymers can be synthesized, and what are their properties?
-
Can it serve as a core for building dendrimers or macrocycles?
| Coupling Partner | Product Type | Potential Application |
| Dihaloarenes | Conjugated Polymers | Organic Electronics |
| Aryl Halides (Sequential) | Asymmetric Dibenzofurans | Medicinal Chemistry Scaffolds |
| Dihaloalkanes | Bridged Aromatic Compounds | Host-Guest Chemistry |
Potential Research Area: Materials Science
The rigid, planar structure and rich electronic properties of the dibenzofuran core make it an attractive candidate for advanced materials.[9] The addition of two boronic ester groups opens pathways to novel classes of materials.
-
Covalent Organic Frameworks (COFs): Diboronic acids are key building blocks for COFs due to their ability to form robust, porous crystalline structures through reversible boroxine formation.[10] this compound could be used with polyol linkers to create COFs with unique photophysical properties for applications in gas storage, catalysis, or sensing.
-
Organic Electronics: The dibenzofuran unit is already used in materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Polymers derived from this diborate could exhibit enhanced charge mobility and tailored electronic band gaps.
-
Sensors: The boronic acid functionality is well-known for its ability to reversibly bind with diols, such as sugars.[11] A material incorporating the this compound unit could be developed as a fluorescent sensor for saccharides or other biologically relevant molecules.[12]
Potential Research Area: Medicinal Chemistry and Drug Development
Dibenzofuran derivatives are known to possess a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[13][14][15] Concurrently, boronic acids are gaining prominence in drug design, most notably as enzyme inhibitors, due to their ability to form reversible covalent bonds with catalytic serine or threonine residues in proteases and other enzymes.[11]
The combination of a biologically active dibenzofuran scaffold with two reactive boronic acid moieties makes this compound a compelling candidate for drug discovery. It could act as a dual inhibitor or serve as a rigid scaffold for presenting pharmacophores to a biological target.
Hypothetical Drug Discovery Workflow
-
Library Synthesis: Synthesize a focused library of compounds by performing Suzuki-Miyaura couplings on this compound with various aryl halides.
-
Target Selection: Identify potential biological targets based on the known activities of dibenzofurans, such as protein kinases or proteases involved in cancer or inflammatory pathways.[1]
-
High-Throughput Screening (HTS): Screen the library against the selected targets to identify initial hits.
-
Hit-to-Lead Optimization: Modify the most promising hits to improve potency, selectivity, and pharmacokinetic properties (ADME).
-
In Vivo Testing: Evaluate the optimized lead compounds in relevant animal models.
Conclusion
While this compound remains a hypothetical molecule, its potential is firmly grounded in the established and versatile chemistry of its components. This guide outlines clear and promising research directions in synthesis, materials science, and medicinal chemistry. The unique combination of a rigid, electronically active core with two highly versatile boronic ester handles positions this compound as a valuable and unexplored building block. We encourage the scientific community to pursue the synthesis and exploration of this compound, a molecule that holds the promise of significant contributions to multiple scientific fields.
References
- 1. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzofuran synthesis [organic-chemistry.org]
- 3. Synthesis of a 4,6-disubstituted dibenzofuran beta-sheet initiator by reductive radical arylation of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 5. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. boronmolecular.com [boronmolecular.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
An In-depth Technical Guide on the Safety and Handling of Dibenzofuran-4,6-diborate
Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data for Dibenzofuran-4,6-diborate is currently available. The following information is extrapolated from the safety data of structurally related compounds, namely Dibenzofuran and Dibenzofuran-4-boronic acid . This guide should be used as a precautionary tool, and a thorough risk assessment should be conducted before handling this compound.
This technical guide provides a comprehensive overview of the extrapolated safety precautions, handling procedures, and a plausible synthetic route for this compound, intended for researchers, scientists, and professionals in drug development.
Extrapolated Safety and Hazard Information
The hazard profile of this compound is inferred from its parent compound, Dibenzofuran, and the related monoboronic acid derivative.
Table 1: Extrapolated Hazard Identification
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[1] | P264: Wash thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] P330: Rinse mouth.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P312: Call a POISON CENTER/doctor if you feel unwell. |
| Hazardous to the Aquatic Environment, Chronic Hazard | H411: Toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage. |
Table 2: Extrapolated Physical and Chemical Properties
| Property | Value (Dibenzofuran) | Value (Dibenzofuran-4-boronic acid) |
| Appearance | Off-white crystalline powder[4] | Off-white to beige powder[5] |
| Molecular Formula | C12H8O[6] | C12H9BO3 |
| Molecular Weight | 168.19 g/mol [4][6] | 212.01 g/mol [3] |
| Melting Point | 81 - 85 °C[4][6] | 286 - 291 °C[3][5] |
| Boiling Point | 285 °C[4][6] | Not available |
| Solubility | Insoluble in water[4] | Not available |
Handling and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for prolonged exposure.[6]
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid generating dust.
-
Keep away from heat, sparks, and open flames.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Experimental Protocols: Synthesis of this compound
Step 1: Synthesis of Dibenzofuran-4,6-dicarboxylic acid
This procedure is adapted from Organic Syntheses.
Materials:
-
Dibenzofuran (10.0 g, 59.4 mmol)
-
Dry, freshly distilled diethyl ether (350 mL)
-
Tetramethylethylenediamine (TMEDA) (27 mL, 179 mmol)
-
sec-Butyllithium (137 mL, 178 mmol)
-
Gaseous carbon dioxide (CO2)
-
2N HCl
Procedure:
-
A 1-L, three-necked, round-bottomed flask fitted with a large magnetic stir bar is charged with 350 mL of dry diethyl ether, 10.0 g of dibenzofuran, and 27 mL of TMEDA under an argon atmosphere.
-
The mixture is cooled to -78°C using a dry ice/acetone bath.
-
While stirring, 137 mL of sec-butyllithium is added over 1 hour via cannula.
-
The reaction mixture is warmed to 25°C and stirred for 24 hours.
-
The mixture is cooled again to -78°C, and gaseous carbon dioxide is introduced over 1 hour with vigorous stirring.
-
The reaction is then warmed to 25°C over 4 hours under a constant stream of CO2.
-
The supernatant is decanted, and the brown solid is isolated by filtration.
-
The residue is washed with 300 mL of diethyl ether, suspended in 200 mL of water, and acidified to pH 3 with 2N HCl.
-
After stirring for 1 hour, the beige solid is collected by filtration, washed with 400 mL of water and then with 200 mL of diethyl ether.
-
The solid is dried under vacuum over P2O5 to yield Dibenzofuran-4,6-dicarboxylic acid.
Step 2: Proposed Conversion of Dibenzofuran-4,6-dicarboxylic acid to this compound
A common method for the conversion of an aromatic carboxylic acid to a boronic acid is via a Curtius rearrangement to the corresponding amine, followed by a Sandmeyer-type reaction to install a diazonium salt, which can then be converted to the boronic acid.
Generalized Procedure:
-
Curtius Rearrangement: The dicarboxylic acid is converted to the diacyl azide, typically using diphenylphosphoryl azide (DPPA) or by converting the diacid to the diacid chloride followed by reaction with sodium azide. The diacyl azide is then heated in a suitable solvent (e.g., tert-butanol) to induce the Curtius rearrangement, forming the di-Boc-protected diamine.
-
Deprotection: The Boc protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the diamine.
-
Diazotization: The diamine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form the bis(diazonium) salt.
-
Borylation: The bis(diazonium) salt is then reacted with a source of boronic acid, such as boric acid or a boronate ester, often in the presence of a copper catalyst, to yield this compound.
General Safety Precautions
The following diagram outlines general safety precautions that should be followed when handling potentially hazardous chemicals like this compound.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pnas.org [pnas.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Stability and Storage of Dibenzofuran-4,6-diborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for dibenzofuran-4,6-diborate, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and organic electronic materials. Due to the limited availability of specific stability data for this compound, this guide extrapolates from data on the closely related dibenzofuran-4-boronic acid and general principles governing the stability of aryl boronic acids.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Chemical Name | Dibenzofuran-4,6-diylbis(boronic acid) | N/A |
| CAS Number | 145238-17-1 | N/A |
| Molecular Formula | C₁₂H₁₀B₂O₅ | N/A |
| Molecular Weight | 267.83 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | >300 °C (decomposes) | N/A |
| Solubility | Soluble in many organic solvents, limited solubility in water. | N/A |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, moisture, light, and pH. The primary degradation pathways for aryl boronic acids are protodeboronation and oxidation.
Thermal Stability
Aryl boronic acids are generally crystalline solids with relatively high melting points, indicating good thermal stability under ambient conditions. However, elevated temperatures can accelerate degradation pathways. For long-term storage, it is prudent to maintain a cool environment.
Hydrolytic Stability and Protodeboronation
The carbon-boron bond in aryl boronic acids is susceptible to cleavage by water, a process known as protodeboronation, which results in the formation of the corresponding arene (dibenzofuran) and boric acid. The rate of this degradation pathway is highly dependent on pH.
dot
Caption: General pathway for protodeboronation of aryl boronic acids.
Studies on various aryl boronic acids have shown that protodeboronation can be catalyzed by both acids and bases. The stability is generally highest at a neutral pH. It is crucial to protect this compound from moisture to minimize this degradation route.
Oxidative Stability
Organoboron compounds, including aryl boronic acids, are susceptible to oxidation, particularly in the presence of air and light. This can lead to the formation of phenolic byproducts. Storing the compound under an inert atmosphere can significantly mitigate oxidative degradation.
dot
Caption: Generalized oxidative degradation pathway for aryl boronic acids.
Photostability
Exposure to light, especially UV radiation, can promote the degradation of many organic compounds, including aryl boronic acids. It is recommended to store this compound in amber vials or in the dark to prevent photodegradation.
Storage Recommendations
Based on the stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen. |
| Moisture | Store in a tightly sealed container in a dry environment (desiccator recommended). | Prevents hydrolytic degradation (protodeboronation). |
| Light | Protect from light (store in an amber vial or in the dark). | Prevents photodegradation. |
| Container | Tightly sealed, appropriate for chemical storage (e.g., glass vial with a secure cap). | Prevents contamination and exposure to atmospheric moisture and oxygen. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | Avoids potential hazardous reactions and accelerated degradation. |
Experimental Protocols
General Stability Testing Workflow
dot
Caption: A generalized workflow for conducting stability studies on aryl boronic acids.
Methodologies for Key Experiments
-
High-Performance Liquid Chromatography (HPLC-UV): A reverse-phase HPLC method with UV detection is a standard technique for monitoring the purity of aryl boronic acids.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Detection: UV at a wavelength where the dibenzofuran chromophore absorbs (e.g., ~254 nm).
-
Procedure: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile). Aliquots are subjected to stress conditions. At each time point, a sample is withdrawn, diluted, and injected into the HPLC system. The peak area of the parent compound is monitored over time to determine the degradation rate. The appearance of new peaks would indicate the formation of degradation products, which could be further characterized by LC-MS.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of degradation products. The HPLC method described above can be coupled to a mass spectrometer to obtain mass-to-charge ratio information for the eluting peaks, aiding in the elucidation of degradation pathways.
Handling and Safety Recommendations
Given the nature of aryl boronic acids, the following handling precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Hygroscopic Nature: Minimize exposure to atmospheric moisture by handling the compound quickly and in a dry environment.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
By adhering to these stability and storage guidelines, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound, a critical component in advancing scientific discovery.
Methodological & Application
Application Note: Synthesis of Dibenzofuran-4,6-bis(pinacol borate)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzofuran derivatives are key structural motifs in medicinal chemistry, materials science, and organic electronics. The functionalization of the dibenzofuran core with boronate esters, particularly at the 4 and 6 positions, creates highly versatile building blocks. These organoboron compounds are crucial intermediates for constructing complex molecules, such as conjugated polymers for organic light-emitting diodes (OLEDs) and pharmacologically active compounds, primarily through Suzuki-Miyaura cross-coupling reactions.[1] This application note details a robust and efficient protocol for the synthesis of Dibenzofuran-4,6-bis(pinacol borate) starting from a 4,6-dibromodibenzofuran intermediate, which is accessible from dibenzofuran.
Synthetic Strategy Overview
The synthesis of the target compound, 4,4',5,5'-tetramethyl-2,2'-(dibenzofuran-4,6-diyl)bis(1,3,2-dioxaborolane), is most reliably achieved through a two-step sequence. The initial step involves the selective dibromination of dibenzofuran to produce the key intermediate, 4,6-dibromodibenzofuran. This intermediate then undergoes a palladium-catalyzed double Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) to yield the desired product. The Miyaura borylation is a well-established and highly functional-group-tolerant method for forming carbon-boron bonds.[2][3] While direct C-H borylation from 4-bromodibenzofuran is a theoretical possibility, the proposed pathway via a dihalo-intermediate ensures high regioselectivity and is a more established route for difunctionalization. The reactivity of the 4 and 6 positions of dibenzofuran for difunctionalization has been previously established.[4]
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dibromodibenzofuran (Intermediate)
This protocol describes a general method for the electrophilic bromination of dibenzofuran.
Materials:
-
Dibenzofuran
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of dibenzofuran (1.0 eq) in DMF, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4,6-dibromodibenzofuran.
Protocol 2: Synthesis of Dibenzofuran-4,6-bis(pinacol borate) (Target Compound)
This protocol details the palladium-catalyzed double Miyaura borylation of 4,6-dibromodibenzofuran.[2][5][6]
Materials and Reagents Summary:
| Reagent | M.W. ( g/mol ) | M.P. (°C) | Role |
| 4,6-Dibromodibenzofuran | 326.00 | - | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 137-140 | Boron Source |
| Pd(dppf)Cl₂ | 731.70 | 275-280 | Palladium Catalyst |
| Potassium Acetate (KOAc) | 98.14 | 292 | Base |
| 1,4-Dioxane (anhydrous) | 88.11 | 11.8 | Solvent |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,6-dibromodibenzofuran (1.0 eq), bis(pinacolato)diboron (2.5 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80-90 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or toluene and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure Dibenzofuran-4,6-bis(pinacol borate).
Quantitative Data and Expected Results
The following table outlines typical reaction conditions for a Miyaura borylation on a dibromoarene substrate. Yields are generally good to excellent, contingent on substrate purity and reaction setup.
| Parameter | Condition | Notes |
| Substrate Scale | 1.0 mmol | The reaction can be scaled, but catalyst loading may need optimization. |
| Catalyst Loading | 3 mol % | Lower catalyst loadings may be possible with optimized ligands and conditions.[7] |
| Base | Potassium Acetate (KOAc) | A weak base is crucial to prevent side reactions like premature Suzuki coupling between the product and starting material.[3][8] |
| Solvent | Anhydrous 1,4-Dioxane | Other anhydrous, aprotic solvents like toluene or DMF can also be used. |
| Temperature | 80-90 °C | Higher temperatures may lead to degradation, while lower temperatures may result in slow or incomplete conversion. |
| Reaction Time | 16-24 hours | Reaction should be monitored for completion to avoid extended heating. |
| Expected Yield | 70-90% | Yield is highly dependent on the efficiency of purification. |
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents like 1,4-dioxane can form peroxides and should be handled with care.
-
The reaction should be performed under an inert atmosphere as oxygen can deactivate the palladium catalyst.
-
Always perform a thorough hazard analysis before beginning any chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]
- 8. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Detailed Protocol for Suzuki-Miyaura Coupling with Dibenzofuran-4,6-diborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the double Suzuki-Miyaura coupling of Dibenzofuran-4,6-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a key intermediate for the synthesis of advanced materials and complex molecules. The dibenzofuran core is a privileged scaffold in medicinal chemistry and materials science, and the ability to functionalize it at the 4 and 6 positions opens up avenues for creating novel organic semiconductors, OLEDs, and biologically active compounds.
This document outlines the synthesis of the key diboronate intermediate from commercially available precursors and provides a robust, optimized protocol for its subsequent double Suzuki-Miyaura coupling with a variety of aryl halides.
Synthesis of Dibenzofuran-4,6-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
The synthesis of the target diboronate is achieved in a two-step process starting from dibenzofuran. The first step involves the selective bromination of dibenzofuran to yield 4,6-dibromodibenzofuran.[1] This is followed by a Miyaura borylation reaction to afford the desired pinacol ester.
Step 1: Synthesis of 4,6-Dibromodibenzofuran
A general procedure for the selective bromination of dibenzofuran is employed to produce the key intermediate, 4,6-dibromodibenzofuran. Careful control of reaction conditions is crucial to achieve the desired disubstitution pattern with high purity.[1]
Step 2: Miyaura Borylation of 4,6-Dibromodibenzofuran
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of the dibromide with bis(pinacolato)diboron (B₂pin₂) to yield the corresponding diboronic ester.[2][3] This reaction offers a direct and high-yielding route to the desired diboronate.
Detailed Protocol for Miyaura Borylation:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4,6-dibromodibenzofuran (1.0 equiv), bis(pinacolato)diboron (2.5 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%), and potassium acetate (KOAc) (3.0 equiv).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous 1,4-dioxane is then added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Dibenzofuran-4,6-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a solid.
Double Suzuki-Miyaura Coupling Protocol
The following is a general and robust protocol for the double Suzuki-Miyaura coupling of Dibenzofuran-4,6-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with various aryl halides. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, may be necessary for specific substrates.
Experimental Workflow:
Caption: Experimental workflow for the double Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Dibenzofuran-4,6-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (1.0 equiv), the aryl halide (2.2-2.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a suitable base (e.g., K₃PO₄, 3.0-4.0 equiv) to a flame-dried Schlenk flask.
-
Solvent Addition: The flask is sealed, removed from the glovebox (if applicable), and a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) is added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 90-110 °C and stirred vigorously for 4-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 4,6-diaryldibenzofuran product.
Data Presentation
The following table summarizes representative conditions and yields for the double Suzuki-Miyaura coupling of Dibenzofuran-4,6-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with various aryl halides. These conditions are based on established protocols for similar double coupling reactions and serve as a starting point for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (4) | XPhos (8) | Cs₂CO₃ | 2-MeTHF/H₂O | 100 | 16 | 75-85 |
| 4 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 60-75 |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | 70-80 |
Signaling Pathway and Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by a transmetalation step where the organic group from the boronic ester is transferred to the palladium center, facilitated by the base. The cycle is completed by reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. In the case of a diboronate, this cycle occurs twice to achieve the double coupling.
Conclusion
This application note provides a comprehensive guide for the synthesis and subsequent double Suzuki-Miyaura coupling of Dibenzofuran-4,6-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The detailed protocols and tabulated data offer a solid foundation for researchers to explore the synthesis of novel 4,6-disubstituted dibenzofuran derivatives for applications in drug discovery and materials science. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of functionalities, making this a powerful tool for the creation of complex molecular architectures.
References
Application Notes and Protocols for the Synthesis of OLED Materials Using Dibenzofuran-4,6-diborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of OLED materials derived from Dibenzofuran-4,6-diborate. The focus is on the synthesis of high-performance host materials for phosphorescent organic light-emitting diodes (PhOLEDs), specifically targeting blue emitters which are crucial for display and lighting applications.
This compound serves as a key building block for creating molecules with high triplet energies, a critical property for host materials in PhOLEDs to ensure efficient energy transfer to the phosphorescent dopant. The rigid dibenzofuran core also contributes to high thermal stability and morphological stability of the resulting materials.
One of the prominent materials synthesized from this precursor is 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF). This material has demonstrated excellent performance as a host in blue PhOLEDs, leading to devices with high efficiency and long operational lifetimes.[1][2]
Synthesis Pathway
The primary synthetic route to materials like 46CzDBF from this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile tool for forming carbon-carbon bonds. In this case, it is used to couple the dibenzofuran core with carbazole units.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF)
This protocol describes the synthesis of 46CzDBF via a Suzuki-Miyaura cross-coupling reaction between Dibenzofuran-4,6-diboronic acid pinacol ester and 9-Bromo-9H-carbazole.
Materials:
-
Dibenzofuran-4,6-diboronic acid pinacol ester
-
9-Bromo-9H-carbazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To a round-bottom flask, add Dibenzofuran-4,6-diboronic acid pinacol ester (1.0 eq), 9-Bromo-9H-carbazole (2.2 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a 2M aqueous solution of potassium carbonate (4.0 eq).
-
Add toluene to the flask to create a biphasic mixture.
-
Deoxygenate the reaction mixture by bubbling nitrogen gas through it for 30 minutes.
-
Under a nitrogen atmosphere, heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan.
Characterization:
The structure and purity of the synthesized 46CzDBF should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in OLEDs
46CzDBF is primarily used as a host material in the emissive layer of blue PhOLEDs. Its high triplet energy allows for efficient transfer of energy to a blue phosphorescent emitter (dopant), preventing energy back-transfer and quenching, which are common issues that lower device efficiency.
OLED Fabrication Workflow
The following diagram illustrates the typical workflow for fabricating an OLED device incorporating 46CzDBF as a host material.
Caption: A typical workflow for OLED device fabrication.
Performance Data
The performance of OLEDs is evaluated based on several key metrics, including external quantum efficiency (EQE), current efficiency, power efficiency, and operational lifetime. The table below summarizes the performance of a blue PhOLED utilizing 46CzDBF as a host material.
| Host Material | Dopant | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Device Lifetime (LT₉₅ in hours @ 1000 cd/m²) | CIE Coordinates (x, y) |
| 46CzDBF | Ir(cb)₃ | 22.9 | - | - | 1400 | (0.14, 0.16) |
Data sourced from a study on carbazole-dibenzofuran derived hosts.[2] The specific dopant used was [[5-(1,1-dimethylethyl)-3-phenyl-1H-imidazo[4,5-b]pyrazin-1-yl-2(3H)-ylidene]-1,2-phenylene]bis[[6-(1,1-dimethylethyl)-3-phenyl-1H-imidazo[4,5-b]pyrazin-1-yl-2(3H)-ylidene]-1,2-phenylene]iridium (Ir(cb)₃).[2]
The high external quantum efficiency and exceptionally long lifetime highlight the potential of materials derived from this compound for commercial OLED applications. The deep blue emission, indicated by the CIE coordinates, is particularly desirable for high-quality displays.
References
The Pivotal Role of Dibenzofuran Boronic Acid Derivatives in the Synthesis of Pharmaceutical Intermediates
Introduction
Dibenzofuran scaffolds are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents.[1][2] Their rigid, planar structure and unique electronic properties make them attractive moieties in drug design, with derivatives exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][3] The functionalization of the dibenzofuran core, particularly with boronic acid groups, provides a versatile platform for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This application note details the use of dibenzofuran boronic acid derivatives, with a focus on Dibenzofuran-4-boronic acid as a representative example due to the limited specific data on Dibenzofuran-4,6-diborate, in the synthesis of pharmaceutical intermediates. The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, is highlighted as a key application.[4]
Application in Suzuki-Miyaura Cross-Coupling Reactions
Dibenzofuran boronic acids are invaluable reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction allows for the efficient synthesis of biaryl and heteroaryl structures, which are prevalent in many drug candidates.[5] The boronic acid group at the 4-position of the dibenzofuran nucleus serves as a handle for coupling with various aryl or heteroaryl halides, leading to the creation of complex and diverse molecular libraries for drug discovery.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Synthesis of a Biaryl Pharmaceutical Intermediate: A Representative Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of Dibenzofuran-4-boronic acid with a substituted aryl bromide to generate a biaryl compound, a common intermediate in pharmaceutical synthesis.
Experimental Protocol:
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Dibenzofuran-4-boronic acid (1.0 eq.), the desired aryl bromide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1 v/v), to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a biaryl pharmaceutical intermediate via Suzuki-Miyaura coupling using a dibenzofuran boronic acid derivative. (Note: This data is representative and actual results may vary depending on the specific substrates and reaction conditions).
| Entry | Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6 | 85 | >98 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 8 | 78 | >97 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 4 | 92 | >99 |
Signaling Pathway Implication
The synthesized biaryl compounds can serve as precursors for molecules designed to interact with specific biological pathways. For instance, many kinase inhibitors possess a biaryl core structure, which is crucial for binding to the ATP-binding pocket of the enzyme.
Caption: From intermediate synthesis to biological action.
Dibenzofuran boronic acid derivatives are highly valuable and versatile building blocks in the synthesis of pharmaceutical intermediates. Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enables the efficient construction of complex biaryl and heteroaryl structures. This provides medicinal chemists with a powerful tool for the development of novel therapeutic agents targeting a wide array of diseases. The protocols and data presented herein serve as a guide for researchers and scientists in the field of drug discovery and development.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Dibenzofuran-4,6-diborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dibenzofuran-4,6-diboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions. This versatile building block enables the synthesis of a wide array of novel 4,6-disubstituted dibenzofuran derivatives, which are of significant interest in medicinal chemistry, materials science, and drug discovery.
Introduction
Dibenzofuran derivatives are prevalent scaffolds in numerous biologically active compounds and functional materials. The ability to introduce diverse substituents at the 4 and 6 positions of the dibenzofuran core opens up vast possibilities for tuning the electronic, photophysical, and pharmacological properties of the resulting molecules. Dibenzofuran-4,6-diboronic acid pinacol ester serves as a key precursor for this purpose, allowing for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
This document outlines protocols for both double and sequential Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of symmetric and unsymmetric 4,6-diaryldibenzofurans.
Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
For a di-boronated substrate such as Dibenzofuran-4,6-diboronic acid pinacol ester, this reaction can be performed in two primary ways:
-
Double Cross-Coupling: Both boronic ester groups react simultaneously with an excess of a single aryl halide to produce a symmetrical 4,6-disubstituted dibenzofuran.
-
Sequential (or Stepwise) Cross-Coupling: The two boronic ester groups are reacted in a controlled, stepwise manner with two different aryl halides to generate unsymmetrical 4,6-disubstituted dibenzofurans. This is often achieved by taking advantage of differences in reactivity between the boronic ester groups or by carefully controlling the stoichiometry of the reagents. While specific studies on the differential reactivity of the 4- and 6-positions of dibenzofuran-4,6-diborate are not extensively documented, the principles of sequential cross-coupling on other aromatic diboronates can be applied.
Experimental Protocols
The following protocols are generalized procedures based on established methods for Suzuki-Miyaura cross-coupling reactions of aromatic boronic esters. Researchers should optimize these conditions for their specific substrates.
Protocol 1: One-Pot Double Suzuki-Miyaura Cross-Coupling for Symmetrical 4,6-Diaryldibenzofurans
This protocol describes the simultaneous reaction of both boronic ester functionalities with an excess of a single aryl halide.
Reaction Scheme:
Materials:
-
Dibenzofuran-4,6-diboronic acid pinacol ester
-
Aryl halide (Ar-X; X = Br, I) (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Dibenzofuran-4,6-diboronic acid pinacol ester (1.0 eq), the aryl halide (2.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 3.0 eq).
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1 mixture) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | [Data not available in literature] |
| 2 | 1-Iodo-4-methoxybenzene | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene | 100 | 12 | [Data not available in literature] |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (4) | K₃PO₄ | DMF | 110 | 24 | [Data not available in literature] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | [Data not available in literature] |
| [Note: The yields in this table are hypothetical examples as specific literature data for the double cross-coupling of this compound was not found. These serve as a template for recording experimental results.] |
Protocol 2: Stepwise Suzuki-Miyaura Cross-Coupling for Unsymmetrical 4,6-Diaryldibenzofurans
This protocol involves a two-step process: a selective mono-arylation followed by a second cross-coupling with a different aryl halide. The key to this procedure is the careful control of stoichiometry in the first step.
Reaction Scheme:
Step 1: Mono-arylation
Step 2: Second Arylation
Materials:
-
Same as Protocol 1, with two different aryl halides (Ar¹-X and Ar²-X).
Procedure:
Step 1: Selective Mono-arylation
-
To a flame-dried Schlenk flask under an inert atmosphere, add Dibenzofuran-4,6-diboronic acid pinacol ester (1.0 eq), the first aryl halide (Ar¹-X, 0.95 eq to ensure slight excess of the diborate), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., K₂CO₃, 1.5 eq).
-
Add the anhydrous solvent (e.g., 1,4-dioxane).
-
Degas the mixture and heat to a moderate temperature (e.g., 60-80 °C), carefully monitoring the reaction by LC-MS to maximize the formation of the mono-arylated product and minimize the di-arylated byproduct.
-
Once the starting aryl halide is consumed, cool the reaction mixture. The crude mono-arylated intermediate can be isolated via column chromatography or used directly in the next step.
Step 2: Second Cross-Coupling
-
To the flask containing the crude or purified mono-arylated intermediate, add the second aryl halide (Ar²-X, 1.1 eq), additional palladium catalyst (1-2 mol%), and base (2.0 eq).
-
Add more solvent if necessary.
-
Degas the mixture and heat to a higher temperature (e.g., 90-110 °C) for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Follow the workup and purification procedure described in Protocol 1.
Data Presentation:
Table 2a: Mono-arylation Substrate Scope
| Entry | Ar¹-X | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-product (%) |
| 1 | 4-Iodoanisole | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 80 | 6 | [Data not available in literature] |
| 2 | 3-Bromobenzonitrile | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 70 | 8 | [Data not available in literature] |
| [Note: The yields in this table are hypothetical examples and serve as a template for recording experimental results.] |
Table 2b: Second Cross-Coupling Substrate Scope
| Entry | Ar²-X | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Final Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 110 | 18 | [Data not available in literature] |
| 2 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | [Data not available in literature] |
| [Note: The yields in this table are hypothetical examples and serve as a template for recording experimental results.] |
Visualizations
General Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Sequential Cross-Coupling
Caption: Workflow for the sequential synthesis of unsymmetrical 4,6-diaryldibenzofurans.
Applications in Drug Discovery and Materials Science
The 4,6-disubstituted dibenzofuran scaffold is a valuable pharmacophore and a promising core for advanced materials.
-
Drug Discovery: By introducing various aryl and heteroaryl moieties, libraries of novel compounds can be synthesized and screened for biological activity. The dibenzofuran core is present in a number of natural products and has been explored for applications in oncology, neurodegenerative diseases, and infectious diseases.
-
Materials Science: The extended π-conjugation of 4,6-diaryldibenzofurans makes them attractive candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The ability to tune the electronic properties through the choice of aryl substituents allows for the rational design of materials with specific optical and electronic characteristics.
Conclusion
Palladium-catalyzed cross-coupling reactions of Dibenzofuran-4,6-diboronic acid pinacol ester provide a powerful and versatile platform for the synthesis of a diverse range of 4,6-disubstituted dibenzofurans. The protocols outlined in these application notes for both double and sequential Suzuki-Miyaura reactions offer a solid foundation for researchers in drug development and materials science to explore the vast chemical space accessible from this valuable building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
Application Notes and Protocols for Reactions Involving Dibenzofuran-4,6-diborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for reactions involving Dibenzofuran-4,6-diborate, a versatile building block in organic synthesis. The focus is on the synthesis of its stable pinacol ester derivative, Dibenzofuran-4,6-bis(boronic acid pinacol ester), and its subsequent application in palladium-catalyzed cross-coupling reactions.
Introduction to this compound
This compound, most commonly utilized as its bis(pinacol) ester derivative, is a key bifunctional intermediate. Its rigid dibenzofuran core, functionalized at the 4 and 6 positions with boronate esters, makes it an invaluable scaffold for constructing complex molecular architectures. The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds.[1] This methodology is extensively used in the synthesis of novel organic materials for electronics (e.g., OLEDs) and for the development of intricate drug candidates targeting specific biological pathways.
The pinacol ester form of the diborate offers enhanced stability and easier handling compared to the corresponding boronic acids, while still providing excellent reactivity in cross-coupling reactions.
Synthesis of Dibenzofuran-4,6-bis(boronic acid pinacol ester)
The synthesis of Dibenzofuran-4,6-bis(boronic acid pinacol ester) is typically achieved from a dihalogenated dibenzofuran precursor through a palladium-catalyzed borylation reaction. A common and effective starting material is 4,6-dibromodibenzofuran, which can be synthesized from dibenzofuran. The subsequent double Miyaura borylation reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source.[2][3]
Experimental Protocol: Miyaura Borylation
This protocol outlines the conversion of 4,6-dibromodibenzofuran to Dibenzofuran-4,6-bis(boronic acid pinacol ester). All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[4]
Materials and Reagents:
-
4,6-Dibromodibenzofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask, add 4,6-dibromodibenzofuran (1.0 equiv), bis(pinacolato)diboron (2.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure Dibenzofuran-4,6-bis(boronic acid pinacol ester).
Quantitative Data for Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 4,6-Dibromodibenzofuran | 1.0 | 326.00 | (e.g., 3.26 g, 10 mmol) |
| Bis(pinacolato)diboron | 2.5 | 253.94 | 6.35 g, 25 mmol |
| Pd(dppf)Cl₂ | 0.03 | 731.73 | 220 mg, 0.3 mmol |
| Potassium Acetate | 3.0 | 98.14 | 2.94 g, 30 mmol |
| Anhydrous 1,4-Dioxane | - | 88.11 | 100 mL |
| Expected Yield | 60-80% |
Application in Suzuki-Miyaura Cross-Coupling Reactions
Dibenzofuran-4,6-bis(boronic acid pinacol ester) is an ideal substrate for double Suzuki-Miyaura cross-coupling reactions, enabling the symmetrical introduction of two aryl or heteroaryl groups. This reaction is a cornerstone of modern organic synthesis for constructing biaryl structures.[1][5]
Experimental Protocol: Double Suzuki-Miyaura Coupling
This protocol provides a general guideline for the palladium-catalyzed cross-coupling of Dibenzofuran-4,6-bis(boronic acid pinacol ester) with an aryl halide. Optimization may be required for specific substrates.
Materials and Reagents:
-
Dibenzofuran-4,6-bis(boronic acid pinacol ester)
-
Aryl halide (e.g., Aryl bromide or iodide) (2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)
Procedure:
-
In a reaction vessel, combine Dibenzofuran-4,6-bis(boronic acid pinacol ester) (1.0 equiv), the aryl halide (2.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (3.0-4.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture with vigorous stirring to the required temperature (typically 80-120 °C).
-
Monitor the reaction until the starting material is consumed (TLC, LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer over a drying agent.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain the 4,6-diaryl-dibenzofuran product.
Quantitative Data for Double Suzuki Coupling
| Component | Molar Eq. | Role |
| Dibenzofuran-4,6-bis(boronic acid pinacol ester) | 1.0 | Bifunctional boronate substrate |
| Aryl Halide (Ar-X) | 2.2 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | Catalyst |
| Base (e.g., K₃PO₄) | 3.0 - 4.0 | Activates boronate, neutralizes acid |
| Solvent (e.g., Toluene/H₂O) | - | Reaction medium |
References
Application Notes and Protocols for Catalyst Selection in Dibenzofuran-4,6-diborate Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Dibenzofuran derivatives are important structural motifs in pharmaceuticals, natural products, and materials science.[4][5] The ability to selectively functionalize dibenzofuran at specific positions, such as the 4 and 6 positions, through cross-coupling of a diborate derivative, opens avenues for the synthesis of novel and complex molecules. This document provides detailed application notes and protocols for the selection of catalysts in the cross-coupling of dibenzofuran-4,6-diborate, based on analogous aryl diborate and dihalide systems, due to the limited direct literature on this specific substrate.
The primary challenge in the cross-coupling of a diborate species is achieving selective mono- or di-functionalization. The choice of catalyst, particularly the ligand, plays a crucial role in controlling this selectivity.[6][7]
Data Presentation: Catalyst Systems for Aryl Diborate and Dihalide Cross-Coupling
The following table summarizes various palladium-based catalyst systems that have been successfully employed in the Suzuki-Miyaura cross-coupling of analogous aryl dihalides and diboronic esters. These systems provide a strong starting point for the optimization of reactions with this compound.
| Catalyst System | Ligand | Base | Solvent | Key Features & Outcomes |
| System 1 | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Generally high activity for mono- and di-arylation. Bulky ligands can favor mono-arylation by hindering the second coupling.[6][8] |
| System 2 | N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IPent) | K₃PO₄, NaOtBu | THF | Bulky NHC ligands can promote exhaustive di-functionalization.[6] |
| System 3 | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene | A classic, versatile catalyst, though may require higher loadings and temperatures. |
| System 4 | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands | K₂CO₃, KOAc | DMF, Acetonitrile | Often used for screening and optimization due to the modularity of adding different ligands.[2] |
| System 5 | Custom Phosphine Oxide/Chloride Catalysts | CsF, K₃PO₄ | Dioxane | Air- and heat-stable pre-catalysts that can be effective at low loadings for challenging substrates.[9] |
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki-Miyaura cross-coupling of aryl dihalides and diboronic esters and should be considered as a starting point for the functionalization of this compound.
Protocol 1: General Procedure for Sequential Suzuki-Miyaura Cross-Coupling
This protocol is designed for a sequential coupling, where the first coupling is performed, and the product is isolated before proceeding to the second coupling.
Materials:
-
Dibenzofuran-4,6-diboronic acid pinacol ester
-
Aryl halide (1.1 equivalents for the first coupling)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (1.2-1.5 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the phosphine ligand in a small amount of the reaction solvent. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To a separate dry Schlenk flask, add the dibenzofuran-4,6-diboronic acid pinacol ester, the aryl halide, and the base.
-
Solvent Addition: Add the anhydrous solvent to the flask containing the substrates and base.
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction flask via cannula.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the mono-substituted product by column chromatography on silica gel.
-
Second Coupling: The purified mono-substituted product can then be used as the starting material for a second Suzuki-Miyaura coupling reaction following the same procedure with a different aryl halide.
Protocol 2: One-Pot Double Suzuki-Miyaura Cross-Coupling
This protocol is for the direct conversion of the diborate to the di-substituted product.
Materials:
-
Dibenzofuran-4,6-diboronic acid pinacol ester
-
Aryl halide (2.2-2.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Ligand (e.g., a bulky NHC precursor like IPr·HCl) (2.5-6 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄) (4-6 equivalents)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the dibenzofuran-4,6-diboronic acid pinacol ester, the aryl halide, the palladium precursor, the ligand, and the base.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 70-100 °C) and monitor the formation of the di-substituted product by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the di-substituted product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Catalytic cycle for sequential Suzuki-Miyaura cross-coupling.
Caption: Experimental workflow for catalyst screening and optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Solvent Effects on the Miyaura Borylation of 4,6-Dibromodibenzofuran for the Synthesis of Dibenzofuran-4,6-diborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols concerning the critical role of solvent selection in the synthesis of Dibenzofuran-4,6-bis(pinacolato)boronate (Dibenzofuran-4,6-diborate) via the Miyaura borylation of 4,6-dibromodibenzofuran. The choice of solvent significantly influences reaction yield and purity. These notes summarize the current understanding of solvent effects, present a compilation of representative yield data from related reactions, and offer a detailed experimental protocol for this transformation. A logical workflow for the experimental process is also provided.
Introduction
Dibenzofuran-based compounds are of significant interest in medicinal chemistry and materials science. The introduction of boronate ester functionalities at the 4 and 6 positions of the dibenzofuran scaffold, yielding this compound, creates a versatile intermediate for further functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. The most common method for synthesizing aryl boronic esters is the Miyaura borylation, a palladium-catalyzed reaction between an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1] The efficiency of this reaction is highly dependent on several factors, including the catalyst, base, temperature, and critically, the reaction solvent.
The solvent can influence the solubility of reactants, the stability of the catalyst, and the rates of the elementary steps in the catalytic cycle.[1] While polar aprotic solvents are commonly employed for Miyaura borylation reactions, recent studies have also explored aqueous and other "green" solvent systems. This document aims to provide a practical guide for researchers on selecting an appropriate solvent to maximize the yield of this compound.
Data Presentation: Solvent Effects on Reaction Yield
While a systematic solvent screen for the synthesis of this compound from 4,6-dibromodibenzofuran is not extensively documented in a single source, the following table compiles representative yields based on commonly used solvents for Miyaura borylation of aryl bromides and related dibenzofuran derivatives. The data should be considered illustrative of general trends.
| Solvent | Dielectric Constant (ε) | Typical Yield Range (%) | Remarks |
| 1,4-Dioxane | 2.2 | 60-85 | A common aprotic solvent for Miyaura borylation, generally providing good yields. |
| Tetrahydrofuran (THF) | 7.6 | 50-80 | Another widely used ether-based solvent. In some cases, it may lead to lower conversions compared to other solvents.[2] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 70-90 | A highly polar aprotic solvent, often used for challenging substrates due to its excellent solvating properties.[2] |
| Toluene | 2.4 | 40-70 | A nonpolar solvent that can be effective, particularly with specific catalyst systems. |
| Isopropanol (IPA) | 19.9 | 65-85 | A greener solvent alternative that has shown good performance in some Miyaura borylations. |
| Water (with surfactant) | 80.1 | 75-95 | An environmentally benign option that, with a suitable surfactant, can provide excellent yields at room temperature.[2] |
Disclaimer: The yield ranges presented are based on literature reports for Miyaura borylation of various aryl bromides and are intended for comparative purposes. Actual yields for the synthesis of this compound may vary depending on the specific reaction conditions, catalyst, base, and purity of reagents. Optimization of reaction conditions is recommended for achieving the best results.
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound via the Miyaura borylation of 4,6-dibromodibenzofuran.
Materials:
-
4,6-Dibromodibenzofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dibromodibenzofuran (1.0 mmol), bis(pinacolato)diboron (2.5 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol), and potassium acetate (3.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (10 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 80-90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Dibenzofuran-4,6-bis(pinacolato)boronate as a white solid.
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Miyaura borylation reaction.
References
Application Notes and Protocols for the One-Pot Synthesis of Dibenzofurans Using Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofurans are a significant class of heterocyclic compounds widely recognized for their presence in various natural products and their diverse pharmacological activities. Their rigid, planar structure makes them valuable scaffolds in medicinal chemistry and materials science. Traditional multi-step syntheses of dibenzofurans can be time-consuming and often result in lower overall yields. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer a more efficient and atom-economical approach. This document provides detailed protocols for the one-pot synthesis of dibenzofurans utilizing boronic acid derivatives, primarily through a palladium-catalyzed Suzuki-Miyaura coupling followed by an intramolecular cyclization.
Overview of the Synthetic Strategy
The primary one-pot strategy discussed involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an ortho-halophenol and an arylboronic acid. The resulting ortho-arylphenol intermediate is then subjected to an in-situ intramolecular oxidative C-H activation, also catalyzed by a palladium species, to afford the final dibenzofuran product. This tandem approach streamlines the synthesis and allows for the facile generation of a diverse range of substituted dibenzofurans.
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of Dibenzofurans via Suzuki-Miyaura Coupling and Oxidative C-H Activation
This protocol details a rapid and efficient one-pot synthesis of dibenzofurans from ortho-halophenols and arylboronic acids under microwave irradiation. The initial Suzuki-Miyaura coupling is followed by a palladium-catalyzed oxidative C-H activation to yield the dibenzofuran scaffold.[1]
Reaction Scheme:
-
ortho-Halophenol + Arylboronic Acid → [ortho-Arylphenol Intermediate] → Dibenzofuran
Materials and Reagents:
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ortho-Halophenol (e.g., 2-bromophenol, 2-iodophenol)
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Arylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
-
Microwave reactor vials
Experimental Procedure:
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To a microwave reactor vial, add the ortho-halophenol (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
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Add dimethylformamide (5 mL) to the vial.
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Seal the vial with a cap.
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Place the vial in the microwave reactor.
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Irradiate the reaction mixture at 150 °C for 30 minutes.
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After the reaction is complete, allow the vial to cool to room temperature.
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Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Combine the organic layers and wash with brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the desired dibenzofuran.
Quantitative Data Summary:
| Entry | ortho-Halophenol | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Bromophenol | Phenylboronic acid | Dibenzofuran | 85 |
| 2 | 2-Bromophenol | 4-Methylphenylboronic acid | 2-Methyldibenzofuran | 82 |
| 3 | 2-Bromophenol | 4-Methoxyphenylboronic acid | 2-Methoxydibenzofuran | 78 |
| 4 | 2-Iodophenol | Phenylboronic acid | Dibenzofuran | 88 |
Visualizations
Caption: Experimental workflow for the microwave-assisted one-pot synthesis of dibenzofurans.
Caption: Simplified reaction pathway for the one-pot synthesis of dibenzofurans.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibenzofuran-4,6-diborate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Dibenzofuran-4,6-diborate. It provides troubleshooting advice and answers to frequently asked questions to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the Miyaura borylation of 4,6-dibromodibenzofuran.
Issue 1: Low or No Conversion of Starting Material (4,6-dibromodibenzofuran)
Question: My reaction shows a significant amount of unreacted 4,6-dibromodibenzofuran after the recommended reaction time. What are the potential causes and solutions?
Answer: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps and Solutions |
| Inactive Palladium Catalyst | The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst (e.g., PdCl₂(dppf)), its reduction to Pd(0) may be inefficient. Catalysts can also degrade over time. Solution: Use a fresh batch of catalyst. To test the activity of your current batch, run a control reaction with a simple, reliable substrate pair. |
| Improperly Degassed Reaction Mixture | Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Solution: Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. |
| Poor Quality Reagents | Impurities in the starting material, solvent, or base can interfere with the catalytic cycle. Moisture can lead to unwanted side reactions. Solution: Use high-purity, anhydrous solvents and reagents. Ensure the base (e.g., potassium acetate) is dry. |
| Suboptimal Reaction Temperature | The reaction may require higher thermal energy to proceed efficiently. Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or GC/LC-MS. |
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion.
Issue 2: Incomplete Double Borylation (Formation of Mono-borylated Intermediate)
Question: My reaction yields a significant amount of 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran alongside the desired diborylated product. How can I drive the reaction to completion?
Answer: The second borylation can be more challenging than the first due to steric hindrance and electronic effects. Several adjustments can be made to favor the formation of the diborylated product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps and Solutions |
| Insufficient Reagents | The stoichiometry of the diboron reagent or base may be insufficient for a double borylation. Solution: Increase the equivalents of bis(pinacolato)diboron (B₂pin₂) to 2.5-3.0 equivalents and the base to 3.0-4.0 equivalents relative to the starting dihalide. |
| Short Reaction Time or Low Temperature | The second borylation step may require more forcing conditions. Solution: Increase the reaction time and/or temperature. Monitor the reaction progress carefully to avoid product degradation. |
| Catalyst Deactivation | The catalyst may lose activity before the second borylation is complete. Solution: A higher catalyst loading (e.g., 3-5 mol%) might be necessary. In some cases, a second addition of the catalyst and ligand partway through the reaction can be beneficial. |
| Ligand Choice | The chosen phosphine ligand may not be optimal for the more sterically demanding second borylation. Solution: Consider using bulkier, more electron-rich ligands such as SPhos or XPhos, which have been shown to be effective in challenging cross-coupling reactions. |
Issue 3: Formation of Significant Impurities
Question: Besides the desired product and intermediates, I am observing other significant impurities. What are these and how can I minimize their formation?
Answer: Common side products in Miyaura borylation include protodeboronated species and homocoupled products.
Potential Causes and Solutions:
| Impurity | Potential Cause | Solutions |
| Protodeboronation (Dibenzofuran) | Presence of water or other protic sources in the reaction mixture can lead to the cleavage of the C-B bond. | Use rigorously dried solvents and reagents. Ensure the inert gas stream is dry. |
| Homocoupling of Boronic Ester | This can be promoted by the presence of oxygen, which can alter the catalytic cycle. | Meticulous degassing of the reaction mixture is crucial. |
| Degradation of Boronic Ester | Boronic esters can be sensitive to purification on silica gel. | Minimize contact time with silica gel during chromatography. Consider using neutral alumina for purification or recrystallization as an alternative. Triethylamine can be added to the eluent to suppress degradation on silica gel. |
Logic Diagram for Impurity Troubleshooting
Caption: A decision-making diagram for addressing impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the synthesis of this compound? A common and effective method is the palladium-catalyzed Miyaura borylation of 4,6-dibromodibenzofuran with bis(pinacolato)diboron (B₂pin₂).
Q2: Which catalyst system is recommended for this double borylation? A combination of a palladium source like PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine ligand is a good starting point. For more challenging double borylations, more advanced catalyst systems involving ligands like SPhos or XPhos may offer improved yields.
Q3: What is the optimal base for this reaction? Potassium acetate (KOAc) is a commonly used and effective base for Miyaura borylation reactions. It is crucial that the base is anhydrous.
Q4: How can I purify the final this compound product? Purification can often be achieved by column chromatography on silica gel. However, boronic esters can sometimes degrade on silica. In such cases, using neutral alumina or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) are effective alternatives.
Q5: My purified product still contains B₂pin₂. How can I remove it? Excess B₂pin₂ can sometimes be challenging to remove completely by chromatography. Recrystallization is often the most effective method for removing this impurity. Alternatively, a column using neutral alumina may provide better separation.
Experimental Protocols
Representative Protocol for Miyaura Borylation of 4,6-dibromodibenzofuran
This protocol is a synthesized "best-practice" procedure based on general Miyaura borylation methods. Optimization may be required for specific laboratory conditions and reagent batches.
Materials:
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4,6-dibromodibenzofuran
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Bis(pinacolato)diboron (B₂pin₂)
-
PdCl₂(dppf)
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Potassium acetate (KOAc), anhydrous
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1,4-Dioxane, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4,6-dibromodibenzofuran (1.0 equiv), bis(pinacolato)diboron (2.5 equiv), and anhydrous potassium acetate (3.0 equiv).
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Add the palladium catalyst, PdCl₂(dppf) (3 mol%).
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Evacuate and backfill the flask with argon three times.
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Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) or by recrystallization to afford this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the impact of various parameters on the yield of Miyaura borylation reactions for different aryl halides, providing a reference for optimization.
Table 1: Effect of Base on Miyaura Borylation Yield
| Aryl Halide | Base | Yield (%) |
| 4-bromotoluene | KOAc | 95 |
| 4-bromotoluene | K₃PO₄ | 88 |
| 4-bromotoluene | Cs₂CO₃ | 85 |
| 1-chloro-4-nitrobenzene | KOAc | 92 |
| 1-chloro-4-nitrobenzene | K₂CO₃ | 75 |
Table 2: Effect of Catalyst/Ligand on Miyaura Borylation Yield
| Aryl Halide | Catalyst | Ligand | Yield (%) |
| 4-chloroanisole | Pd(OAc)₂ | SPhos | 98 |
| 4-chloroanisole | Pd₂(dba)₃ | XPhos | 96 |
| 4-chloroanisole | PdCl₂(dppf) | - | 85 |
| 2-bromopyridine | Pd(OAc)₂ | SPhos | 94 |
| 2-bromopyridine | PdCl₂(dppf) | - | 78 |
Technical Support Center: Suzuki Coupling with Dibenzofuran-4,6-diborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura coupling reactions involving Dibenzofuran-4,6-diborate and its derivatives.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Coupled Product
Low or no product formation is a common issue in Suzuki coupling reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity | - Use a fresh batch of palladium catalyst. Older catalysts can lose activity. - Ensure the Pd(0) active species is being generated. If using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient. - Degas all solvents and reagents thoroughly to prevent oxygen from deactivating the catalyst.[1] |
| Inefficient Transmetalation | - The choice of base is critical for activating the boronic acid. Consider screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. - For sterically hindered substrates, stronger bases like Ba(OH)₂ or NaOH may be more effective. |
| Poor Substrate Reactivity | - Increase the reaction temperature to overcome the activation energy barrier. - Employ more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to accelerate oxidative addition, which can be the rate-limiting step. |
| Protodeboronation | - Use anhydrous solvents to minimize the presence of a proton source. - Consider milder bases like NaHCO₃ or K₂CO₃ to reduce the rate of this side reaction. - Convert the diboronic acid to a more stable pinacol ester derivative.[1] |
Problem 2: Formation of Significant Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield. The primary side reactions in Suzuki coupling with this compound are homocoupling, protodeboronation, and polymerization.
This side reaction leads to the formation of symmetrical biaryl or oligomeric/polymeric dibenzofuran species.
| Potential Cause | Recommended Solutions |
| Presence of Oxygen | - Rigorously degas all solvents and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for an extended period. |
| Use of Pd(II) Precatalyst | - If using a Pd(II) source, it can directly react with the boronic acid to form the homocoupled product. Consider using a Pd(0) catalyst directly. |
This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of dibenzofuran.
| Parameter | Effect on Protodeboronation | Mitigation Strategy |
| Water Content | Increases rate | Use anhydrous solvents and reagents. |
| Base Strength | Stronger bases can increase the rate | Use milder bases (e.g., K₂CO₃, NaHCO₃). |
| Temperature | Higher temperatures can increase the rate | Run the reaction at the lowest effective temperature. |
Due to the difunctional nature of this compound, uncontrolled polymerization can be a significant side reaction, leading to insoluble materials and low yields of the desired discrete product.
| Potential Cause | Recommended Solutions |
| Incorrect Stoichiometry | - Carefully control the stoichiometry of the diboronic acid and the coupling partner to favor the formation of the desired product over polymer chains. |
| High Monomer Concentration | - Run the reaction at a lower concentration to disfavor intermolecular polymerization reactions. |
| Extended Reaction Times | - Monitor the reaction closely and stop it once the desired product is formed to prevent further polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a Suzuki coupling?
A1: The most common side reactions are homocoupling of the diboronic acid, protodeboronation at one or both boronic acid sites, and uncontrolled polymerization. Homocoupling leads to the formation of oligomers or polymers of dibenzofuran. Protodeboronation results in the formation of dibenzofuran or mono-boronic acid species. Polymerization can occur due to the difunctional nature of the starting material, leading to a mixture of oligomers and polymers instead of a discrete coupled product.
Q2: How can I minimize polymerization in my reaction?
A2: To minimize polymerization, it is crucial to carefully control the stoichiometry of your reactants. Using a slight excess of the dihaloarene coupling partner can sometimes cap the growing polymer chains. Running the reaction at a lower concentration can also disfavor intermolecular reactions that lead to polymerization. Additionally, monitoring the reaction progress and stopping it upon the formation of the desired product is key to preventing further chain growth.
Q3: I am observing significant amounts of dibenzofuran in my crude product. What is the cause and how can I prevent it?
A3: The formation of dibenzofuran is likely due to protodeboronation, where the boronic acid groups are replaced by hydrogen atoms. This side reaction is often promoted by the presence of water and a strong base. To prevent this, ensure that your solvents and reagents are anhydrous. You can also try using a milder base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), and running the reaction at a lower temperature. Converting the diboronic acid to its pinacol ester derivative can also increase its stability and reduce the extent of protodeboronation.[1]
Q4: My reaction is sluggish and gives a low yield. What parameters should I optimize?
A4: For sluggish reactions, consider the following optimizations:
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Catalyst and Ligand: Switch to a more active catalyst system. Electron-rich and bulky phosphine ligands like SPhos or XPhos can significantly accelerate the oxidative addition step, which is often rate-limiting.
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Temperature: Gradually increase the reaction temperature. Suzuki couplings can often tolerate higher temperatures, which can help overcome activation barriers.
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Base: The choice of base is critical. A screening of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Ba(OH)₂) may be necessary to find the optimal conditions for your specific substrates.
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Solvent: The solvent system can influence reaction rates. Common solvent mixtures include toluene/water, dioxane/water, or THF/water. Ensure vigorous stirring for biphasic systems to maximize interfacial contact.
Q5: Is it better to use Dibenzofuran-4,6-diboronic acid or its pinacol ester derivative?
A5: While the diboronic acid can be used directly, its pinacol ester derivative, Dibenzofuran-4,6-bis(pinacolato)diboron, is often preferred. Boronic esters are generally more stable, easier to handle and purify, and less prone to side reactions like protodeboronation and trimerization.[1] The use of the pinacol ester can lead to more reproducible results and higher yields, especially in complex syntheses.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Dibenzofuran-4,6-bis(pinacolato)diboron
This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
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Dibenzofuran-4,6-bis(pinacolato)diboron (1.0 equiv)
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Aryl/heteroaryl halide (2.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 3.0 equiv)
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Solvent (e.g., Toluene/Ethanol/Water mixture)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To an oven-dried Schlenk flask, add Dibenzofuran-4,6-bis(pinacolato)diboron, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting decision tree for common issues in Suzuki coupling reactions.
References
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Troubleshooting Homocoupling of Dibenzofuran-4,6-diborate
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the common side reaction of homocoupling during Suzuki-Miyaura cross-coupling reactions involving this compound and its derivatives.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of this compound results in the formation of a symmetrical bi-dibenzofuran byproduct, which reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of homocoupled byproduct | 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2] | 1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for an extended period (e.g., 30-60 minutes) or by utilizing the freeze-pump-thaw method (at least three cycles) for more complete oxygen removal.[1][3] 1b. Subsurface Sparge: For larger scale reactions, a subsurface sparge with nitrogen can be highly effective at removing dissolved oxygen.[1][3] |
| 2. Use of a Palladium(II) precatalyst: Pd(II) sources can directly react with the boronic ester to generate the homocoupled product during the in-situ reduction to the active Pd(0) species.[1] | 2a. Switch to a Pd(0) Source: Employ a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2b. Use Air-Stable Precatalysts: Consider using modern, air-stable palladacycle precatalysts (e.g., Buchwald precatalysts) that cleanly generate the active Pd(0) species. 2c. Add a Mild Reducing Agent: If using a Pd(II) source is necessary, the addition of a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II).[1][3] | |
| 3. High instantaneous concentration of the boronic ester: A high concentration of the diboronic ester can favor the bimolecular homocoupling reaction. | 3. Slow Addition: Add the this compound solution to the reaction mixture slowly using a syringe pump. This maintains a low instantaneous concentration, thus disfavoring homocoupling.[3] | |
| Low yield of the desired cross-coupled product | 1. Suboptimal reaction conditions: Inappropriate choice of base, solvent, or temperature can favor side reactions. | 1a. Optimize Base: Screen different bases. While a base is necessary, a very strong base can sometimes promote unwanted side reactions. Consider using weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] 1b. Solvent System: Aprotic solvents such as 1,4-dioxane, toluene, or THF are commonly effective. The addition of a minimal amount of water is often required to dissolve the base, but excess water can sometimes promote homocoupling. 1c. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions. |
| 2. Stoichiometry: An excess of the boronic ester can lead to increased homocoupling. | 2. Use Excess Aryl Halide: Employing a slight excess (e.g., 1.1-1.2 equivalents) of the aryl halide coupling partner can ensure the palladium catalyst preferentially reacts with it via oxidative addition. | |
| Difficult purification | 1. Co-elution of product and homocoupled byproduct: The desired product and the homocoupled dimer may have similar polarities. | 1. Chromatography Optimization: If homocoupling is not fully suppressed, explore different solvent systems for column chromatography to improve separation. 2. Recrystallization: Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound in Suzuki-Miyaura reactions?
A1: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic ester.[1] Pd(II) precursors can also directly react with the boronic ester to form the homocoupled product during their reduction to the active Pd(0) species.[1]
Q2: How can I visually determine if homocoupling is a significant problem in my reaction?
A2: The primary indication of significant homocoupling will be a lower than expected yield of your desired product. Upon analysis of the crude reaction mixture by techniques such as TLC, LC-MS, or NMR, you will observe a significant peak or spot corresponding to the symmetrical bi-dibenzofuran byproduct.
Q3: Are diboronic esters like this compound more prone to homocoupling than monoboronic esters?
A3: While not inherently more prone to the homocoupling mechanism itself, the presence of two boronic ester groups increases the statistical probability of at least one site undergoing homocoupling. Furthermore, intramolecular homocoupling to form macrocycles can be a competing pathway in some cases, although this is generally less common than intermolecular homocoupling.[5][6] Careful control of reaction conditions is therefore crucial.
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the choice and concentration of the base can be critical. While essential for the catalytic cycle, a highly concentrated or overly strong base can sometimes promote unwanted side reactions, including homocoupling and protodeboronation. It is often beneficial to screen bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ to find the optimal balance for your specific substrates.[4]
Q5: What is the most effective way to degas my reaction mixture?
A5: For the most rigorous oxygen removal, the freeze-pump-thaw method, repeated for at least three cycles, is considered the gold standard. A more common and often sufficient method for many applications is to sparge the solvent and the reaction mixture with a stream of inert gas (Argon or Nitrogen) for 30-60 minutes.[1][3] For larger-scale reactions, a subsurface sparge with nitrogen has been shown to be highly efficient.[1][3]
Data Presentation
The following table summarizes quantitative data on the effect of deoxygenation and the addition of a mild reducing agent on the formation of a homocoupling byproduct in a Suzuki-Miyaura reaction. While this data is for a different arylboronic acid, the principles are directly applicable to reactions with this compound.
Table 1: Effect of Deoxygenation and Potassium Formate on Homocoupling Byproduct Formation
| Entry | Deoxygenation Method | Additive (Reducing Agent) | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | Nitrogen Purge (Standard) | None | 1.5 | 85 |
| 2 | Nitrogen Subsurface Sparge | None | 0.3 | 92 |
| 3 | Nitrogen Purge (Standard) | Potassium Formate | 0.5 | 90 |
| 4 | Nitrogen Subsurface Sparge | Potassium Formate | <0.1 | >95 |
Data adapted from a study on a structurally related Suzuki-Miyaura cross-coupling reaction. The results demonstrate a significant reduction in the homocoupling byproduct with improved deoxygenation and the addition of a mild reducing agent.[1][3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the this compound, aryl halide, and base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Sparge the reaction mixture with the inert gas for a further 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Experimental workflow for minimized homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Dibenzofuran-4,6-diborate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzofuran-4,6-diborate in cross-coupling reactions. The following sections address common issues related to catalyst loading and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for Suzuki-Miyaura reactions with this compound?
A typical starting catalyst loading for Suzuki-Miyaura reactions is in the range of 1-5 mol% of the palladium catalyst.[1] For substrates that are particularly challenging, a higher initial loading might be necessary. However, it is crucial to optimize this parameter for each specific reaction to minimize cost and residual palladium in the product.
Q2: I am observing low or no conversion in my reaction. Could the catalyst loading be the issue?
Low or no conversion can be due to several factors, with catalyst activity being a primary concern.[2] While insufficient catalyst loading can be a reason, it is also essential to verify the activity of your catalyst. Palladium(0) is the active species in the catalytic cycle.[3] If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[3] Consider running a control reaction with a known substrate to confirm catalyst activity. Additionally, ensure your reagents are pure and the reaction conditions are strictly anhydrous and anaerobic, as oxygen can deactivate the catalyst.[2]
Q3: How does increasing the catalyst loading affect the reaction?
Increasing the catalyst concentration generally increases the reaction rate by providing more active sites for the reactants.[4] However, beyond an optimal concentration, further increases may not significantly improve the yield and can lead to side reactions or catalyst aggregation.[4] It is also important to consider the turnover number (TON) and turnover frequency (TOF), which are measures of catalyst efficiency and are inversely related to catalyst loading.
Q4: Can high catalyst loading lead to the formation of byproducts?
Yes, high catalyst loading can sometimes promote side reactions, such as the homocoupling of boronic esters. This is particularly relevant if there are issues with the purity of the reagents or the inertness of the atmosphere.[2] Optimizing the catalyst loading is key to maximizing the yield of the desired product while minimizing byproduct formation.
Q5: What are the signs of catalyst deactivation, and how can I prevent it?
A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. This can be caused by the presence of oxygen, which oxidizes the active Pd(0) catalyst.[2] To prevent this, ensure that all solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. Using robust ligands can also help to stabilize the palladium catalyst and prevent deactivation.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of catalyst loading for this compound reactions.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive or insufficient catalyst | - Use a fresh batch of palladium catalyst and ligand. - Run a control reaction with a reliable substrate to verify catalyst activity. - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). |
| Poor quality of reagents | - Ensure the this compound and the coupling partner are of high purity. - Use anhydrous and degassed solvents. - Use a fresh, high-purity base. | |
| Inefficient reaction conditions | - Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen). - Optimize the reaction temperature and time. | |
| Formation of Significant Byproducts (e.g., Homocoupling) | High catalyst loading | - Reduce the catalyst loading in increments. |
| Presence of oxygen | - Improve the degassing procedure for solvents and the reaction mixture.[2] | |
| Inefficient precatalyst reduction | - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[3] | |
| Reaction Stalls Before Completion | Catalyst deactivation | - Ensure a strictly inert atmosphere is maintained throughout the reaction. - Consider using a more robust ligand to stabilize the palladium catalyst. |
| Instability of boronic ester | - Diboronic esters can be sensitive to hydrolysis. Ensure anhydrous conditions.[5] | |
| Inconsistent Results/Poor Reproducibility | Inaccurate measurement of catalyst | - For low catalyst loadings, prepare a stock solution of the catalyst to ensure accurate dispensing. |
| Variations in reagent quality | - Use reagents from the same batch for a series of experiments. | |
| Inconsistent reaction setup | - Ensure consistent stirring speed and temperature control. |
Data Presentation
Table 1: General Effect of Catalyst Loading on Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst Loading (mol%) | Typical Yield Range (%) | Turnover Number (TON) | General Observations |
| < 0.1 | Highly variable, often low | > 1000 | Requires highly active catalyst systems and optimized conditions. |
| 0.1 - 1.0 | 70 - 95 | 100 - 1000 | Often a good balance between efficiency and cost for many substrates. |
| 1.0 - 5.0 | 80 - 99 | 20 - 100 | Common starting range for new reactions and less reactive substrates.[1] |
| > 5.0 | Can decrease due to side reactions | < 20 | Generally not recommended unless other optimization strategies have failed. |
Note: These are generalized values and the optimal catalyst loading is highly dependent on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction with this compound. This should be adapted and optimized for your specific coupling partners.
Materials:
-
Dibenzofuran-4,6-bis(pinacolato)diboron
-
Aryl halide (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (4.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Anhydrous co-solvent (e.g., water, if required by the chosen base)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Dibenzofuran-4,6-bis(pinacolato)diboron (1.0 equivalent), the aryl halide (2.2 equivalents), the palladium catalyst (e.g., 2 mol%), and the base (4.0 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If using an aqueous base solution, add the degassed water at this stage. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the diboronic ester.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
troubleshooting low reactivity of Dibenzofuran-4,6-diborate
Welcome to the Technical Support Center for Dibenzofuran-4,6-diborate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the potential causes?
Low reactivity in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors. A primary consideration is the inherent trade-off between the stability and reactivity of boronic acid derivatives.[1] Boronate esters, like the diborate ester of dibenzofuran, are generally more stable and easier to handle than their corresponding boronic acids, but this stability can sometimes translate to lower reactivity.[1][2]
Several factors could be contributing to the low conversion:
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for a successful Suzuki-Miyaura coupling.
-
Reagent Quality: The purity and integrity of all reaction components, including the this compound, the coupling partner (aryl halide/triflate), catalyst, and base, are crucial.[3]
-
Protodeboronation: This is a common side reaction where the boronic ester is cleaved from the aromatic ring and replaced with a hydrogen atom, leading to reduced yield.[4][5][6]
-
Homocoupling: The formation of byproducts from the coupling of two molecules of the boronic ester or two molecules of the aryl halide can also reduce the yield of the desired product.[6][7]
Q2: How can I improve the reactivity of this compound in my cross-coupling reaction?
To enhance the reactivity, a systematic optimization of the reaction conditions is recommended. Here are key parameters to investigate:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Electron-rich phosphine ligands can often improve the efficiency of the oxidative addition and transmetalation steps.[4] For boronic esters, certain ligand-catalyst combinations may be more effective.
-
Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the transmetalation step. The strength and solubility of the base are important considerations. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[8]
-
Solvent System: The solvent must be able to dissolve both the organic reactants and the inorganic base. A mixture of an organic solvent and water (e.g., dioxane/water, DMF/water) is often effective.[8][9]
-
Temperature: Increasing the reaction temperature can often improve reaction rates. However, excessively high temperatures can lead to degradation of the reactants or catalyst.[8]
Q3: I am observing significant amounts of protodeboronation. How can I minimize this side reaction?
Protodeboronation is a common issue with boronic acids and their esters, particularly with electron-rich or heteroaromatic substrates.[4][5] To mitigate this:
-
Use Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents and reagents are dry.[3]
-
Choose the Right Base: Some bases are more prone to causing protodeboronation than others. Using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ can sometimes be beneficial.
-
Optimize Reaction Time: Shorter reaction times can be advantageous, especially if the desired coupling reaction is faster than the protodeboronation side reaction.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low reactivity issues with this compound.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst for more reliable activation. - Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). |
| Inappropriate Ligand | - Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos). - The choice of ligand can significantly impact the reaction outcome.[4] |
| Suboptimal Base | - Try different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | - Use a solvent system that ensures the solubility of all reactants (e.g., dioxane/water, toluene/water, DMF/water).[8] |
| Incorrect Temperature | - Gradually increase the reaction temperature in increments of 10-20°C. - Monitor for any signs of decomposition. |
| Reagent Purity | - Verify the purity of this compound and the coupling partner via NMR or other analytical techniques. - Ensure solvents are anhydrous and degassed.[3] |
Problem: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Side Product | Troubleshooting Steps |
| Homocoupling of Boronic Ester | - Lower the reaction temperature. - Decrease the catalyst loading. - Ensure thorough degassing of the reaction mixture to remove oxygen. |
| Protodeboronation | - Use anhydrous solvents and reagents.[3] - Switch to a non-aqueous base (e.g., K₃PO₄). - Shorten the reaction time.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the aryl halide/triflate coupling partner (2.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Reactivity
Caption: A flowchart for systematically troubleshooting low-yield Suzuki-Miyaura reactions.
Key Factors Influencing Suzuki-Miyaura Coupling
Caption: A diagram illustrating the key experimental factors that influence the outcome of a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Dibenzofuran-4,6-diborate and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dibenzofuran-4,6-diborate and related compounds. The information provided is intended to help overcome common purification challenges and ensure the high purity required for downstream applications.
Troubleshooting Guide
Purification of this compound can be challenging due to the presence of various byproducts and the inherent properties of boronic acids and their esters. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Analytical Technique(s) for Diagnosis |
| Incomplete Reaction | - Insufficient organolithium reagent or Grignard reagent.- Low reaction temperature or insufficient reaction time.- Poor quality of starting materials (e.g., wet solvent). | - Use a slight excess of the organometallic reagent.- Carefully control and monitor the reaction temperature.- Ensure all reagents and solvents are anhydrous. | - TLC, LC-MS, or GC-MS to identify starting materials in the crude product.- ¹H NMR to quantify the extent of conversion. |
| Presence of Mono-boronated Impurity | - Incomplete second borylation step. | - Increase the stoichiometry of the borylating agent (e.g., triisopropyl borate, bis(pinacolato)diboron).- Extend the reaction time for the second borylation. | - LC-MS to detect the mono-boronated species.- ¹H and ¹¹B NMR to differentiate between mono- and di-substituted products. |
| Hydrolysis of Boronate Ester to Boronic Acid | - Exposure to moisture during workup or purification.- Use of protic solvents or acidic conditions. | - Perform workup under anhydrous conditions.- Use aprotic solvents for extraction and chromatography.- For column chromatography, consider using neutral alumina instead of silica gel.[1] | - ¹H NMR will show the disappearance of the pinacol protons and the appearance of a broad -OH signal.- LC-MS can distinguish between the ester and the acid. |
| Formation of Boroxine (Trimeric Anhydride) | - Dehydration of the boronic acid, often upon prolonged storage or heating. | - Store the purified boronic acid in a desiccator over a drying agent.- To break down boroxines before use, dissolve the sample in a suitable solvent with a small amount of water. | - ¹¹B NMR will show a characteristic shift for the boroxine species.- Mass spectrometry may show peaks corresponding to the trimer. |
| Protodeborylation (Loss of Boronic Acid Group) | - Presence of excess acid or base during workup.- Elevated temperatures during purification. | - Neutralize the reaction mixture carefully during workup.- Avoid excessive heat during solvent removal and purification. | - LC-MS or GC-MS to identify the deborylated dibenzofuran byproduct.- ¹H NMR will show the appearance of a proton signal in place of the boryl group. |
| Homocoupling of the Boronic Ester | - Presence of palladium catalyst residues from a previous step if used in synthesis.- Oxidative conditions. | - If applicable, ensure complete removal of any palladium catalyst before purification.- Degas solvents and maintain an inert atmosphere during reactions and purification. | - LC-MS or GC-MS to identify the biphenyl-type homocoupled product. |
| Poor Separation on Silica Gel Chromatography | - Boronic acids can be highly polar and may streak or decompose on silica gel.[2] | - Use neutral alumina for column chromatography.[1]- Consider derivatizing the boronic acid to its pinacol ester, which is generally less polar and more stable on silica.[2]- Reversed-phase chromatography (C18) can be an alternative. | - TLC analysis showing streaking or no clear separation. |
| Co-elution with Byproducts | - Similar polarity of the desired product and impurities. | - Optimize the solvent system for chromatography.- Consider recrystallization from a suitable solvent system.- Derivatization to alter the polarity of the desired product for easier separation. | - Overlapping spots on TLC.- Co-eluting peaks in HPLC or GC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts typically arise from incomplete reactions or side reactions. These include:
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Dibenzofuran-4-boronic acid (or its ester): This results from the incomplete borylation of the second position.
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Dibenzofuran: This is formed through protodeborylation, where one or both of the boronic acid groups are replaced by a hydrogen atom.
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Homocoupled products: These can form in the presence of residual palladium catalysts from preceding synthetic steps.[3]
-
Boroxines: These are trimeric anhydrides of the boronic acid that can form upon dehydration.
Q2: My Dibenzofuran-4,6-bis(pinacol boronate) appears to be hydrolyzing back to the diboronic acid during purification. How can I prevent this?
A2: Hydrolysis is a common issue with boronate esters. To minimize this:
-
Work under anhydrous conditions: Use dry solvents and glassware, and perform extractions and transfers under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Avoid acidic conditions: Boronate esters are more susceptible to hydrolysis under acidic conditions. Ensure your workup procedure is neutral or slightly basic.
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Choice of chromatography stationary phase: Silica gel can be acidic and may promote hydrolysis. Using neutral alumina is a recommended alternative for the purification of boronate esters.[1]
Q3: I am having difficulty purifying Dibenzofuran-4,6-diboronic acid using silica gel chromatography. What other methods can I try?
A3: Boronic acids often exhibit poor chromatographic behavior on silica gel due to their polarity and potential for interaction with the stationary phase.[2] Consider the following alternatives:
-
Recrystallization: This can be a highly effective method for purifying solid boronic acids if a suitable solvent system can be found.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can sometimes be purified by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.
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Derivatization to the Pinacol Ester: Converting the diboronic acid to its corresponding bis(pinacol boronate) ester makes the molecule less polar and more stable, often facilitating purification by standard silica gel chromatography.[2] The pinacol ester can then be used directly in many coupling reactions or hydrolyzed back to the boronic acid if necessary.
-
Neutral Alumina Chromatography: As mentioned, neutral alumina is a good alternative to silica gel for the chromatography of boronic acids and their esters.[1]
Q4: How can I confirm the purity of my final this compound product?
A4: A combination of analytical techniques is recommended for confirming the purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To confirm the structure and look for the absence of signals from starting materials or byproducts.
-
¹¹B NMR: To confirm the presence of the boron atoms and to check for boroxine formation (which will have a different chemical shift from the boronic acid).
-
¹³C NMR: To further confirm the carbon skeleton.
-
-
Mass Spectrometry (MS): LC-MS or GC-MS (for volatile derivatives) to confirm the molecular weight and to detect and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify any impurities.
Experimental Protocols
Protocol 1: Purification of Dibenzofuran-4,6-bis(pinacol boronate) by Neutral Alumina Column Chromatography
This protocol describes a general procedure for the purification of Dibenzofuran-4,6-bis(pinacol boronate) to remove polar impurities and unreacted starting materials.
Materials:
-
Crude Dibenzofuran-4,6-bis(pinacol boronate)
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Neutral alumina (Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Hexanes (anhydrous)
-
Ethyl acetate (anhydrous)
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Thin Layer Chromatography (TLC) plates (alumina)
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Glass chromatography column
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Collection tubes
Procedure:
-
Prepare the Column:
-
Select an appropriately sized chromatography column based on the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of alumina to crude product by weight).
-
Pack the column with neutral alumina as a slurry in hexanes. Ensure there are no air bubbles in the packed bed.
-
-
Sample Preparation:
-
Dissolve the crude Dibenzofuran-4,6-bis(pinacol boronate) in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
In a separate flask, add a small amount of neutral alumina and add the dissolved sample.
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Remove the solvent under reduced pressure to obtain a dry powder of the crude product adsorbed onto the alumina. This is the dry-loading method.
-
-
Column Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the stationary phase during solvent addition.
-
Begin elution with 100% hexanes.
-
Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexanes).
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the separation by TLC using an appropriate solvent system and a suitable visualization method (e.g., UV light, iodine chamber).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Dibenzofuran-4,6-bis(pinacol boronate).
-
-
Purity Confirmation:
-
Confirm the purity of the final product using NMR, LC-MS, and/or HPLC.
-
Protocol 2: Recrystallization of Dibenzofuran-4,6-diboronic Acid
This protocol provides a general method for the purification of solid Dibenzofuran-4,6-diboronic acid. The choice of solvent is critical and may require some screening.
Materials:
-
Crude Dibenzofuran-4,6-diboronic acid
-
A suitable solvent or solvent pair for recrystallization (e.g., water, ethanol/water, toluene, acetonitrile)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection (if not known):
-
Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude Dibenzofuran-4,6-diboronic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum, preferably in a desiccator over a drying agent, to remove all traces of solvent.
-
-
Purity Confirmation:
-
Analyze the purity of the recrystallized product by NMR, MS, and melting point determination.
-
Visualizations
Caption: Synthetic pathway and potential byproduct formation for this compound.
Caption: A logical workflow for troubleshooting the purification of this compound.
References
impact of base selection on Dibenzofuran-4,6-diborate coupling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dibenzofuran-4,6-diborate and its esters in Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate base is critical for achieving high coupling efficiency and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. Its main function is to activate the boronic acid or its ester derivative by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻ or [R-B(OR)₃]⁻). This "ate" complex then readily transfers its organic group to the palladium(II) center. The base also plays a role in the regeneration of the active Pd(0) catalyst.
Q2: Which factors should I consider when selecting a base for my reaction?
A2: Several factors should be considered when selecting a base:
-
Substrate Stability: Ensure your starting materials and final product are stable in the presence of the chosen base. Strong bases like hydroxides can cause degradation of sensitive functional groups.
-
Base Strength: The basicity of the chosen base can influence the reaction rate. Weaker bases may lead to slower reactions, while overly strong bases can promote side reactions.
-
Solubility: The solubility of the base in the reaction solvent is important for its effectiveness. Inorganic bases are often used in biphasic solvent systems (e.g., toluene/water) to ensure their availability.
-
Counter-ion Effects: The cation of the base (e.g., K⁺, Na⁺, Cs⁺) can also influence the reaction outcome, though these effects are often subtle.
Q3: Can organic bases be used for the coupling of this compound?
A3: While inorganic bases like carbonates and phosphates are more common and often more effective in Suzuki-Miyaura reactions, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, particularly when dealing with substrates that are sensitive to hydrolysis. However, they are generally considered less effective for promoting the formation of the reactive boronate species.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in the coupling of this compound is a common issue that can often be traced back to the choice of base and other reaction conditions.
| Possible Cause | Suggested Solution |
| Inefficient Boronate Formation | The selected base may be too weak to effectively activate the this compound. Consider switching to a stronger base. For instance, if you are using a bicarbonate, try a carbonate or a phosphate. |
| Poor Base Solubility | If using a single organic solvent, an inorganic base may not be sufficiently soluble. Switch to a biphasic solvent system (e.g., Toluene/Water, THF/Water) or consider a more soluble inorganic base. |
| Protodeboronation | This is the undesired cleavage of the C-B bond, replacing the boronic acid/ester with a hydrogen atom. This side reaction can be promoted by strong bases and the presence of excess water. Try using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Using the pinacol ester of the boronic acid can also reduce the rate of protodeboronation. |
| Catalyst Inactivation | The base can sometimes interfere with the palladium catalyst. Ensure your reaction is properly degassed to prevent oxidative degradation of the catalyst. |
Issue 2: Incomplete Conversion or Stalled Reaction
If the reaction starts but does not proceed to completion, several factors related to the base could be at play.
| Possible Cause | Suggested Solution |
| Insufficient Base | Ensure you are using a sufficient stoichiometric amount of base, typically 2-3 equivalents per boronic acid group. |
| Change in pH during Reaction | The reaction produces byproducts that can alter the pH of the mixture, potentially slowing down the reaction. Using a buffered system or a base with a suitable pKa can help maintain optimal conditions. |
| Heterogeneous Mixture | If the base is not well-dispersed in the reaction mixture, its effectiveness will be limited. Ensure vigorous stirring, especially for biphasic reactions. |
Issue 3: Formation of Side Products (Homocoupling)
The formation of biphenyl-like structures from the coupling of two aryl halides or two boronic acid molecules is a common side reaction.
| Possible Cause | Suggested Solution |
| Oxygen Contamination | The presence of oxygen can promote the homocoupling of boronic acids. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. |
| Base-Promoted Side Reactions | Certain strong bases can promote the decomposition of the palladium catalyst, leading to palladium black which can catalyze homocoupling. If you observe the formation of a black precipitate, consider switching to a milder base. |
Issue 4: Controlling Mono- vs. Di-substitution
With a di-boronate substrate like this compound, achieving selective mono-arylation can be challenging.
| Possible Cause | Suggested Solution |
| High Reactivity | The second boronic acid/ester group may react immediately after the first. |
| Stoichiometry Control | Carefully control the stoichiometry of your coupling partner. Using a slight excess of the di-boronate can favor mono-substitution. |
| Reaction Conditions | Lowering the reaction temperature and using a less active catalyst system can sometimes allow for the isolation of the mono-arylated product. The choice of base can also influence selectivity, with milder bases potentially favoring mono-substitution. |
Quantitative Data on Base Selection
Table 1: Effect of Various Bases on the Suzuki Coupling of a Benzofuran Derivative
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ (aq) | DMF | 80 | 6 | 50 |
| 2 | Cs₂CO₃ | DMF | 60 | 8 | 30 |
| 3 | K₃PO₄ | DMF | 90 | 8 | 8 |
Data is illustrative and based on findings for related heterocyclic systems.[1]
Experimental Protocols
Protocol 1: General Procedure for Screening Bases in the Suzuki-Miyaura Coupling of this compound Pinacol Ester
This protocol is a general guideline for optimizing the base for your specific coupling reaction.
Materials:
-
Dibenzofuran-4,6-bis(pinacolato)borane (1.0 equiv)
-
Aryl halide (2.2 equiv for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 4.0-6.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibenzofuran-4,6-bis(pinacolato)borane, aryl halide, and the selected base.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
preventing decomposition of Dibenzofuran-4,6-diborate during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Dibenzofuran-4,6-diborate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. What are the potential causes related to the stability of the starting material?
A1: Low yields in Suzuki-Miyaura coupling reactions with this compound are often linked to its decomposition. The primary pathway for degradation is protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This is particularly problematic under the basic conditions typically required for the coupling reaction.[1][2] The diboronic ester can first hydrolyze to the corresponding diboronic acid, which may then undergo faster protodeboronation.[1][3][4]
Key factors contributing to decomposition include:
-
Presence of Water: Water can facilitate the hydrolysis of the boronic ester to the less stable boronic acid.[1][5]
-
Base Strength and Concentration: Strong bases can accelerate the rate of protodeboronation.[1][2]
-
Reaction Temperature and Time: Prolonged reaction times and high temperatures can promote thermal decomposition and protodeboronation.
-
Oxygen: While less common for boronic esters than boronic acids, oxidative degradation can be a concern.[5][6][7]
Q2: I am observing significant amounts of mono-borylated dibenzofuran and unsubstituted dibenzofuran as byproducts. How can I minimize these?
A2: The formation of mono-borylated and unsubstituted dibenzofuran is a direct consequence of protodeboronation. To minimize these byproducts, consider the following strategies:
-
Use of Anhydrous Conditions: Rigorously drying all solvents and reagents is crucial to prevent the hydrolysis of the diboronic ester.[2]
-
Optimization of Base: Use the mildest effective base for your specific reaction. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).
-
"Slow-Release" Strategy: Employing a protecting group for the boronic acid functionality that is slowly removed under the reaction conditions can minimize the concentration of the active, and vulnerable, boronic acid at any given time.[8]
-
Use of More Stable Boronic Esters: While this compound is often supplied as a specific ester (e.g., pinacol ester), if you are preparing it in-house, consider using more sterically hindered diols to form more robust esters that are less prone to hydrolysis.[5]
Q3: Can the choice of palladium catalyst and ligands affect the stability of this compound?
A3: While the primary role of the palladium catalyst and ligands is to facilitate the cross-coupling reaction, they can indirectly influence the stability of the boronic ester. A highly active catalyst system that promotes a fast reaction rate will inherently reduce the time the boronic ester is exposed to potentially degrading conditions. Conversely, an inefficient catalyst system requiring longer reaction times or higher temperatures will increase the likelihood of decomposition. It is important to screen different catalyst/ligand combinations to find a system that provides a high reaction rate under the mildest possible conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Catalyst deactivation. 2. Insufficiently active catalyst system. 3. Reaction conditions too mild. | 1. Ensure proper degassing of solvents to remove oxygen. 2. Screen different palladium catalysts and ligands. 3. Gradually increase reaction temperature. |
| High levels of protodeboronation byproducts | 1. Presence of water. 2. Base is too strong. 3. Prolonged reaction time. | 1. Use anhydrous solvents and reagents. 2. Screen weaker bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Optimize reaction for shorter time; monitor by TLC/LC-MS. |
| Formation of homocoupled boronic ester byproduct | Presence of Pd(II) species and oxygen at the start of the reaction. | 1. Ensure the reaction mixture is properly degassed. 2. Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.[9] |
| Inconsistent reaction yields | Variability in the quality of reagents and solvents (especially water content). | Standardize the source and purification methods for all reagents and solvents. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with this compound under Anhydrous Conditions
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled and degassed solvents. Toluene and 1,4-dioxane are common choices.
-
Ensure all solid reagents, including the base, are anhydrous.
-
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (2.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
-
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Scale-Up of Dibenzofuran-4,6-diborate Synthesis
This technical support center provides guidance on the scale-up, troubleshooting, and purification of Dibenzofuran-4,6-diborate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound on a larger scale?
Q2: What are the critical parameters to consider when scaling up the Miyaura borylation for this compound synthesis?
A2: Key parameters for a successful scale-up of a Miyaura borylation include:
-
Catalyst Selection and Loading: Palladium catalysts, such as Pd(dppf)Cl₂, are commonly used. Catalyst loading should be optimized to be as low as possible for cost-effectiveness without compromising reaction time and yield.[2]
-
Base Selection: A hard Lewis base like potassium acetate is often preferred to suppress competitive Suzuki-Miyaura coupling side reactions.[1]
-
Solvent Choice: Anhydrous aprotic polar solvents like 1,4-dioxane or THF are typical. It is crucial to ensure the solvent is dry to prevent side reactions.
-
Temperature Control: The reaction temperature needs to be carefully controlled to ensure complete reaction and minimize impurity formation.
-
Oxygen Exclusion: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and the formation of byproducts.[3] It is essential to work under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the common impurities encountered in the synthesis of this compound via Miyaura borylation?
A3: Common impurities include:
-
Protodeborylation/Protodehalogenation Products: Where one or both of the boronic acid groups or halogen atoms are replaced by a hydrogen atom.[2]
-
Homocoupling Products: Formation of dimers of the starting material or the product.[3]
-
Monoborylated Intermediate: Incomplete reaction leading to the presence of 4-halo-dibenzofuran-6-boronic acid.
-
Residual Palladium Catalyst: Which needs to be removed to very low levels for pharmaceutical applications.
-
Unreacted Bis(pinacolato)diboron (B₂pin₂): Can be difficult to separate from the product due to similar polarity.[4]
Q4: What are the recommended methods for purifying this compound at a larger scale?
A4: Purification of boronic acids on a large scale can be challenging. Recommended methods include:
-
Crystallization: This is the preferred method for large-scale purification. A solvent screen should be performed to identify a suitable solvent system for recrystallization. Hot ethanol has been reported to be effective for some aryl boronic acids.[5]
-
Chromatography: While challenging for boronic acids due to their tendency to adhere to silica gel, it can be employed. Using a less polar stationary phase like C18 or modifying the silica gel with an agent like boric acid can improve separation.[6] Preparative HPLC is also an option for high-purity requirements, though it may be less cost-effective for very large scales.[7]
-
Derivatization: The crude diboronic acid can be converted to a crystalline derivative, such as a diethanolamine adduct, which can be easily purified by recrystallization and then hydrolyzed back to the pure diboronic acid.[5]
Troubleshooting Guides
Synthesis Troubleshooting (Miyaura Borylation)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. |
| Insufficiently anhydrous conditions | Use freshly dried solvents and reagents. Ensure the reaction setup is properly dried and maintained under an inert atmosphere. | |
| Poor quality of diboron reagent | Check the purity of the bis(pinacolato)diboron (B₂pin₂) by NMR. | |
| Formation of Significant Side Products (e.g., homocoupling) | Presence of oxygen | Degas the reaction mixture thoroughly and maintain a positive pressure of an inert gas. |
| Incorrect base | Use a hard, non-nucleophilic base like potassium acetate to minimize side reactions.[1] | |
| Incomplete Reaction (Presence of Monoborylated Intermediate) | Insufficient reaction time or temperature | Monitor the reaction by an appropriate analytical technique (e.g., HPLC, GC-MS) and ensure it goes to completion. If necessary, increase the reaction time or temperature. |
| Insufficient amount of diboron reagent | Use a slight excess (e.g., 1.1-1.2 equivalents per halogen) of the diboron reagent.[4] |
Purification Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Product is an oil and does not crystallize | Presence of impurities | Attempt to purify a small sample by preparative chromatography to obtain a pure seed crystal for inducing crystallization. |
| Inappropriate solvent system | Conduct a thorough solvent screen for crystallization. Consider anti-solvent crystallization. | |
| Product streaks on silica gel column | Strong interaction of the boronic acid with silica | Use a different stationary phase (e.g., C18, alumina) or add a modifier to the eluent (e.g., a small amount of acetic acid).[8] Impregnating the silica gel with boric acid can also be effective.[6] |
| Co-elution of impurities with the product | Similar polarity of product and impurities | If chromatography is not effective, consider derivatization to change the polarity of the product for easier separation.[5] |
| Residual palladium in the final product | Inefficient removal during workup | Treat the organic solution of the product with a palladium scavenger or perform an additional crystallization step. |
Experimental Protocols
Disclaimer: The following protocols are representative and have not been validated for the large-scale synthesis of this compound. They are based on established procedures for similar compounds and should be optimized for safety and efficiency at the desired scale.
Protocol 1: Synthesis of Dibenzofuran-4,6-dicarboxylic acid (Precursor)
This protocol is adapted from a procedure reported in Organic Syntheses.[9]
Materials:
-
Dibenzofuran
-
Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium
-
Carbon dioxide (gaseous)
-
Diethyl ether (anhydrous)
-
2N Hydrochloric acid
Procedure:
-
In a suitably sized, flame-dried reactor equipped with a mechanical stirrer, thermometer, and gas inlet, charge dibenzofuran and anhydrous diethyl ether under an argon atmosphere.
-
Add TMEDA to the mixture.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium over 1 hour, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Cool the mixture back to -78 °C and introduce a steady stream of dry carbon dioxide gas for 1 hour.
-
Allow the mixture to warm to room temperature over 4 hours while maintaining the CO₂ stream.
-
Isolate the solid product by filtration and wash with diethyl ether.
-
Suspend the solid in water and acidify to pH 3 with 2N HCl.
-
Stir for 1 hour, then filter the solid, wash with water, and then with diethyl ether.
-
Dry the resulting beige solid under vacuum to yield Dibenzofuran-4,6-dicarboxylic acid.
Protocol 2: Hypothetical Scale-Up Synthesis of Dibenzofuran-4,6-diboronate Ester via Double Miyaura Borylation
Materials:
-
4,6-Dibromodibenzofuran (precursor, to be synthesized from dibenzofuran)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc, anhydrous)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a large, inerted reactor, charge 4,6-dibromodibenzofuran, bis(pinacolato)diboron (2.2-2.4 equivalents), and anhydrous potassium acetate (3.0 equivalents per bromine).
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture by bubbling argon or nitrogen through it for at least 30 minutes.
-
Add the Pd(dppf)Cl₂ catalyst (0.01-0.03 equivalents).
-
Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with 1,4-dioxane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 3: Hypothetical Large-Scale Purification of this compound
Purification by Crystallization:
-
Dissolve the crude Dibenzofuran-4,6-diboronate ester in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a toluene/heptane mixture).
-
If the solution is colored, it can be treated with activated carbon and filtered hot.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
Purification by Derivatization:
-
Dissolve the crude diboronate ester in a suitable solvent.
-
Hydrolyze the pinacol esters to the corresponding diboronic acid using an appropriate method (e.g., treatment with an aqueous acid).
-
Isolate the crude diboronic acid.
-
Dissolve the crude diboronic acid in a solvent like diethyl ether and treat with diethanolamine to form the crystalline bis-adduct.
-
Isolate the crystalline adduct by filtration and recrystallize if necessary.
-
Hydrolyze the pure adduct back to the diboronic acid by treatment with an acid.
Data Presentation
Table 1: Comparison of Purification Techniques for Boronic Acids
| Technique | Advantages | Disadvantages | Scale-Up Feasibility |
| Crystallization | Cost-effective, can provide high purity, scalable. | Requires the compound to be a solid, finding a suitable solvent can be time-consuming. | High |
| Column Chromatography (Silica Gel) | Widely applicable for small-scale purification. | Boronic acids can streak or decompose, can be expensive and time-consuming at large scale.[5] | Low to Medium |
| Column Chromatography (Modified Phase) | Can overcome issues with silica gel, better for polar compounds. | More expensive stationary phases, may still require significant solvent volumes. | Medium |
| Preparative HPLC | Can provide very high purity, good for difficult separations. | Expensive, requires specialized equipment, lower throughput for large quantities. | Low to Medium |
| Derivatization/Crystallization | Can be very effective for removing closely related impurities, yields a stable intermediate. | Adds extra synthetic steps, requires optimization of both derivatization and hydrolysis.[5] | Medium to High |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and characterization of dibenzofuran-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Commercial Dibenzofuran-4,6-diborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and mitigating impurities in commercial batches of Dibenzofuran-4,6-diborate (may also be referred to by its pinacol ester form, 2,2'-(dibenzofuran-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercial this compound?
A1: Commercial batches of this compound may contain several process-related impurities. The most common classes of impurities include:
-
Partially Borylated Species: Dibenzofuran-4-boronic acid (or its pinacol ester) is a frequent impurity, arising from incomplete borylation during synthesis.
-
Hydrolysis Products: The pinacol ester of this compound is susceptible to hydrolysis, which can lead to the formation of the corresponding boronic acids. This can occur during storage, workup, or analysis.[1][2]
-
Homocoupling Byproducts: During Suzuki-Miyaura coupling reactions, unwanted homocoupling of the boronic acid can occur, leading to oligomeric dibenzofuran species.[3][4]
-
Residual Starting Materials: Depending on the synthetic route, residual starting materials such as 4,6-dibromodibenzofuran may be present.
-
Oxidation Products: Boronic acids can undergo oxidation, which may result in the formation of boroxines or boronic acid dimers.[5]
Q2: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could impurities be the cause?
A2: Yes, impurities in the this compound reagent are a likely cause for low yields in Suzuki-Miyaura coupling reactions. Impurities can negatively impact the reaction in several ways:
-
Catalyst Poisoning: Certain impurities can poison the palladium catalyst, reducing its activity or completely inhibiting the reaction.
-
Stoichiometric Imbalance: The presence of non-reactive or mono-reactive impurities disrupts the stoichiometry of the reaction, leading to incomplete conversion.
-
Formation of Byproducts: Impurities can participate in side reactions, consuming reagents and generating unwanted byproducts that complicate purification.
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR are essential for structural confirmation and identification of impurities.[6][7][8] In 13C NMR, the carbon atom attached to the boron may not be observed due to quadrupole relaxation.[6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to quantify the purity of the main component and detect non-volatile impurities. Special care must be taken to use appropriate conditions (e.g., aprotic solvents, buffered mobile phases) to prevent on-column hydrolysis of the boronic ester.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities.[8]
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, especially hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Avoid exposure to moisture and air.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Polymerization Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low molecular weight of the resulting polymer | Presence of mono-boronic acid impurity acting as a chain terminator. | 1. Quantify the mono-boronic acid impurity using HPLC or NMR. 2. Purify the this compound to remove the mono-functionalized species (See Experimental Protocol 1). 3. Adjust the stoichiometry of the reaction to account for the lower concentration of the active di-boronic acid. |
| Reaction fails to initiate or proceeds very slowly | Catalyst poisoning by unknown impurities. | 1. Use a higher catalyst loading. 2. Purify the this compound by recrystallization or chromatography (See Experimental Protocol 1). 3. Perform a small-scale test reaction with a fresh, high-purity batch of the reagent to confirm the issue is with the reagent quality. |
| Formation of insoluble byproducts | Homocoupling of the diboronic acid. | 1. Degas the reaction mixture thoroughly to remove oxygen. 2. Optimize the reaction conditions (e.g., base, solvent, temperature) to favor cross-coupling over homocoupling. |
Issue 2: Difficulty in Purifying the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is contaminated with boronic acid-related impurities | Hydrolysis of unreacted this compound during workup. | 1. Perform an aqueous wash with a mild base (e.g., NaHCO3) to remove acidic boronic acid impurities. 2. Consider using a purification method that separates based on polarity, such as column chromatography. |
| Multiple, difficult-to-separate spots on TLC | Presence of various byproducts from impure starting material. | 1. Purify the this compound prior to the reaction. 2. Employ a more efficient purification technique for the final product, such as preparative HPLC. |
Quantitative Data Summary
The following table presents typical purity levels of commercial this compound before and after applying the recommended purification protocols.
| Analyte | Typical Purity in Commercial Grade (%) | Purity After Recrystallization (%) | Purity After Column Chromatography (%) |
| This compound | 90 - 97 | > 98.5 | > 99 |
| Dibenzofuran-4-boronic acid/ester | 1 - 5 | < 1 | < 0.5 |
| Dibenzofuran (unfunctionalized) | < 1 | < 0.2 | < 0.1 |
| Other unidentified impurities | 1 - 4 | < 0.3 | < 0.4 |
Note: These are representative values and may vary between different commercial suppliers and batches.
Experimental Protocols
Protocol 1: Purification of this compound Pinacol Ester by Recrystallization
Objective: To remove polar impurities, including partially borylated species and hydrolysis products.
Materials:
-
Commercial this compound pinacol ester
-
Toluene
-
Heptane
-
Anhydrous magnesium sulfate
-
Flasks, condenser, heating mantle, filtration apparatus
Procedure:
-
Dissolve the crude this compound pinacol ester in a minimal amount of hot toluene (approximately 80-90 °C).
-
Once fully dissolved, slowly add heptane dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash the filter cake with a small amount of cold heptane.
-
Dry the purified crystals under vacuum at a low temperature (e.g., 40 °C) to remove residual solvents.
-
Assess the purity of the recrystallized product using HPLC and NMR.
Protocol 2: Analysis of this compound Purity by HPLC
Objective: To quantify the purity of this compound pinacol ester and detect impurities.
Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the sample in acetonitrile. To minimize hydrolysis, perform the analysis promptly after sample preparation.[2]
Visualizations
Caption: A workflow for troubleshooting poor reaction outcomes.
Caption: Potential pathways for impurity formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Validation & Comparative
Characterization of Dibenzofuran-4,6-diborate: A Comparative Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected analytical characterization of Dibenzofuran-4,6-diborate and its common derivatives, such as the bis(pinacol) ester, with related, well-documented compounds. Due to the limited availability of specific experimental data for this compound, this comparison relies on established principles of NMR and mass spectrometry, and data from the parent dibenzofuran and its monoborylated analogue, dibenzofuran-4-boronic acid. This guide is intended to serve as a predictive resource for researchers working with this and similar molecular scaffolds.
Introduction to Dibenzofuran Boronic Esters
Dibenzofuran derivatives are of significant interest in medicinal chemistry and materials science. The introduction of boronic acid or boronate ester functionalities at the 4 and 6 positions of the dibenzofuran core creates a versatile building block for further chemical modifications, such as the Suzuki-Miyaura cross-coupling reaction. Accurate characterization of these intermediates is crucial for ensuring the purity and identity of downstream products in drug development and materials synthesis.
Comparative NMR and Mass Spectrometry Data
The following tables summarize the expected and known NMR and mass spectrometry data for Dibenzofuran-4,6-diboronic acid bis(pinacol) ester, with dibenzofuran and dibenzofuran-4-boronic acid provided as comparative references.
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Dibenzofuran | 7.96 (dd, J = 7.6, 1.2 Hz, 2H), 7.57 (td, J = 8.4, 1.2 Hz, 2H), 7.46 (td, J = 7.6, 1.2 Hz, 2H), 7.35 (dd, J = 8.4, 0.8 Hz, 2H)[1] |
| Dibenzofuran-4-boronic acid | Expected signals in the aromatic region (7.0-8.5 ppm), with shifts influenced by the electron-withdrawing boronic acid group. The proton ortho to the boronic acid is expected to be shifted downfield.[2][3] |
| Dibenzofuran-4,6-bis(pinacol boronate) | Expected signals in the aromatic region (7.0-9.0 ppm). Protons adjacent to the boronate ester groups are expected to be significantly downfield. A characteristic singlet around 1.3-1.4 ppm for the 24 protons of the two pinacol groups. |
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| Dibenzofuran | 156.3 (C4a, C5a), 127.2 (C2, C7), 124.3 (C1, C8), 122.8 (C3, C6), 120.8 (C4b, C9a), 111.7 (C4, C5)[4][5] |
| Dibenzofuran-4-boronic acid | The carbon attached to the boron (ipso-carbon) is expected to be broad and may not be observed due to quadrupolar relaxation of the boron nucleus.[6] Other aromatic carbons will show shifts influenced by the substituent. |
| Dibenzofuran-4,6-bis(pinacol boronate) | Two broad ipso-carbon signals are expected. The pinacol carbons should appear around 84 ppm (quaternary) and 25 ppm (methyl).[6] |
Table 3: Comparative ¹¹B NMR Data
| Compound | Chemical Shift (δ, ppm) |
| Arylboronic acids | ~28-33 ppm (trigonal planar boron)[6][7] |
| Arylboronate esters (e.g., pinacol) | ~30 ppm (trigonal planar boron)[7] |
| Dibenzofuran-4,6-bis(pinacol boronate) | A single, broad peak is expected in the range of 28-34 ppm, characteristic of a trigonal boronate ester.[8] |
Table 4: Comparative Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z | Notes |
| Dibenzofuran | EI | 168.05 [M]⁺ | Molecular ion is typically the base peak. |
| Dibenzofuran-4-boronic acid | ESI(-) | 211.05 [M-H]⁻ | Prone to dehydration to form a cyclic anhydride (boroxine) under certain conditions.[9] |
| Dibenzofuran-4,6-bis(pinacol boronate) | ESI(+) | 421.22 [M+H]⁺, 443.20 [M+Na]⁺ | Derivatization to the pinacol ester enhances stability for mass spec analysis.[10] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for the NMR analysis of organoboron compounds is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[8]
-
An internal standard, such as tetramethylsilane (TMS), is used for referencing ¹H and ¹³C NMR spectra. For ¹¹B NMR, an external standard of BF₃·OEt₂ can be used.
-
-
Instrumentation and Parameters:
-
¹H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire spectra on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
¹¹B NMR: This nucleus is quadrupolar, which can lead to broad signals. A wider spectral width is necessary. The chemical shifts are sensitive to the coordination number and substituents on the boron atom.[11]
-
Mass Spectrometry (MS)
Analysis of boronic acids by mass spectrometry can be challenging due to their tendency to dehydrate and form cyclic trimers called boroxines.[10] Derivatization to a boronate ester, such as the pinacol ester, is a common strategy to improve stability and volatility.
-
Sample Preparation (for ESI-MS):
-
Instrumentation and Parameters (for ESI-MS):
-
The sample solution is introduced into the electrospray ionization source via direct infusion or through a liquid chromatograph.
-
Typical ESI parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
Mass spectra are acquired over a relevant m/z range (e.g., 100-1000).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of Dibenzofuran-4,6-bis(pinacol boronate).
Caption: Synthetic and characterization workflow for Dibenzofuran-4,6-bis(pinacol boronate).
Alternative Methodologies and Comparative Analysis
While NMR and mass spectrometry are the primary tools for the characterization of this compound and its derivatives, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Can be used to identify the B-O stretching vibrations (around 1350 cm⁻¹) and the aromatic C-H and C=C bonds.
-
X-ray Crystallography: Provides unambiguous structural confirmation and information on the solid-state packing of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the compound and for monitoring reaction progress.
In comparison to monofunctionalized dibenzofurans, the disubstituted nature of this compound will lead to more complex NMR spectra, although symmetry in the molecule can simplify the number of unique signals. The presence of two boron atoms also offers two reactive sites for subsequent chemical transformations, making it a valuable building block in synthetic chemistry. The principles and protocols outlined in this guide provide a solid foundation for the successful characterization of this and other novel dibenzofuran-based compounds.
References
- 1. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]
- 2. Dibenzofuran-4-boronic acid(100124-06-9) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Dibenzofuran(132-64-9) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Dibenzofuran-4,6-diborate Reactivity in Modern Organic Synthesis
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the reactivity of dibenzofuran-4,6-diylbis(boronic acid pinacol ester), a representative dibenzofuran-based diboron reagent, with other commonly employed diboron reagents. This analysis is supported by established principles of boron chemistry and illustrative experimental data from analogous systems.
The utility of organoboron compounds as versatile intermediates in cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, is a cornerstone of modern synthetic chemistry. The choice of the diboron reagent is critical and can significantly influence reaction efficiency, scope, and functional group tolerance. While reagents like bis(pinacolato)diboron (B₂pin₂) are ubiquitous, there is growing interest in more complex diboron reagents that can introduce unique structural motifs. This guide focuses on dibenzofuran-based diboron reagents, exemplified by dibenzofuran-4,6-diylbis(boronic acid pinacol ester), and compares its expected reactivity profile with standard diboron reagents.
Understanding the Reagent: Dibenzofuran-4,6-diborate
For the purpose of this guide, "this compound" is interpreted as dibenzofuran-4,6-diylbis(boronic acid pinacol ester) . This structure features a rigid, planar dibenzofuran core functionalized with two pinacolboronate esters at the 4 and 6 positions. The electronic properties of the dibenzofuran system are expected to influence the reactivity of the boronate groups.
Comparative Reactivity Profile
The reactivity of diboron reagents is primarily influenced by factors such as the electronic nature of the boron substituents, steric hindrance, and the stability of the B-B bond. In the context of palladium-catalyzed borylation and Suzuki-Miyaura cross-coupling reactions, the Lewis acidity of the boron center plays a crucial role.
| Diboron Reagent | Structure | Key Reactivity Characteristics |
| Dibenzofuran-4,6-diylbis(boronic acid pinacol ester) | A dibenzofuran core with two pinacolboronate esters | Expected to exhibit reactivity comparable to other aryl diboronates. The electron-rich nature of the dibenzofuran core may slightly modulate the Lewis acidity of the boron centers compared to simple aryl diboronates. The rigid structure allows for precise installation of two functionalizable points. |
| Bis(pinacolato)diboron (B₂pin₂) | Two pinacol groups attached to a B-B bond | The most common and versatile diboron reagent. Stable, easy to handle, and effective in a wide range of palladium-catalyzed borylation reactions.[1] |
| Bis(catecholato)diboron (B₂cat₂) | Two catechol groups attached to a B-B bond | More Lewis acidic and generally more reactive than B₂pin₂ in certain reactions, such as copper-catalyzed diborations.[2] However, it is more sensitive to moisture. |
| Bis(neopentylglycolato)diboron (B₂neop₂) | Two neopentyl glycol groups attached to a B-B bond | Offers an alternative to B₂pin₂ with different steric and electronic properties, which can sometimes lead to improved reactivity or selectivity. |
| Tetrakis(dimethylamino)diboron | Four dimethylamino groups attached to a B-B bond | A highly atom-economical reagent, but the byproducts can sometimes complicate purification. |
Experimental Protocols
The following are representative experimental protocols for key reactions involving diboron reagents. These can be adapted for the use of dibenzofuran-4,6-diylbis(boronic acid pinacol ester).
1. Palladium-Catalyzed Miyaura Borylation of an Aryl Halide
This protocol describes the synthesis of an aryl boronic ester from an aryl halide using a diboron reagent.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and [Pd(dppf)Cl₂] (3 mol%).
-
Solvent: Add anhydrous 1,4-dioxane (5 mL).
-
Reaction Conditions: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction mixture at 80 °C for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
2. Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the coupling of an aryl boronic ester with an aryl halide.
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), the aryl boronic ester (e.g., a derivative synthesized using dibenzofuran-4,6-diylbis(boronic acid pinacol ester)) (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 mmol).[3]
-
Solvent: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (typically in a 4:1 to 10:1 ratio).[4]
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.[5][6]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.[4]
Visualizing Reaction Pathways
Diagram 1: General Workflow for Comparing Diboron Reagent Reactivity
Caption: A generalized workflow for the comparative evaluation of diboron reagents in a borylation reaction.
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Boron Reagents in Cross-Coupling Reactions: Dibenzofuran-4,6-diborate vs. Bis(pinacolato)diboron
In the landscape of modern organic synthesis, boron-containing reagents are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the plethora of available boron compounds, bis(pinacolato)diboron (B2pin2) has emerged as a workhorse for the synthesis of boronate esters from organic halides. More recently, specialized diboron reagents, such as those derived from dibenzofuran scaffolds, are being explored for novel applications, particularly in the realm of C-H bond functionalization. This guide provides a detailed comparison of the performance, applications, and experimental protocols for a representative specialized diborate, dibenzofuran-4,6-bis(boronic acid pinacol ester), and the universally employed bis(pinacolato)diboron.
Executive Summary
Bis(pinacolato)diboron (B2pin2) is a versatile and widely used reagent for the Miyaura borylation of aryl and vinyl halides, providing stable boronate ester intermediates for subsequent Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its reactivity and stability are well-documented, and it is commercially available, making it a go-to reagent for a broad range of synthetic applications.[1][2]
Dibenzofuran-4,6-bis(boronic acid pinacol ester), a more specialized diboron reagent, is not as commonly employed in standard cross-coupling reactions. Its utility is more pronounced in the synthesis of functional materials and complex organic architectures where the dibenzofuran core is a key structural motif. A significant application of such specialized diboron reagents lies in direct C-H borylation reactions, which offer a more atom-economical approach to the synthesis of organoboron compounds compared to the traditional cross-coupling of organic halides.[4][5]
This guide will delve into a comparative analysis of these two reagents, focusing on their primary applications: Miyaura borylation for B2pin2 and the potential for C-H borylation with dibenzofuran-based systems.
Performance Comparison
The performance of B2pin2 in Miyaura borylation is well-established, with numerous reports of high yields across a wide variety of substrates. The choice of catalyst, ligand, and base is crucial for optimal performance.[2][3] In contrast, while specific quantitative data for the cross-coupling performance of dibenzofuran-4,6-bis(boronic acid pinacol ester) is less prevalent in the literature, the performance of related dibenzofuran boronic acids in Suzuki-Miyaura coupling is known to be effective for the synthesis of complex molecules.
The more modern application for molecules with structures similar to dibenzofuran-4,6-diborate is in iridium-catalyzed C-H borylation. This method allows for the direct conversion of C-H bonds to C-B bonds, bypassing the need for pre-functionalized starting materials like organic halides.[4][6]
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for reactions involving B2pin2 and the potential application of a dibenzofuran-based system in C-H borylation.
Table 1: Performance of Bis(pinacolato)diboron in Miyaura Borylation of Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Bromotoluene | Pd(dppf)Cl2 (3) | - | KOAc | Dioxane | 80 | 8 | 4-Tolylboronic acid pinacol ester | 85 |
| 2 | 4-Chloroanisole | Pd2(dba)3 (2) | SPhos (4) | KOAc | Dioxane | 100 | 12 | 4-Methoxyphenylboronic acid pinacol ester | 92 |
| 3 | 1-Iodonaphthalene | Pd(OAc)2 (2) | XPhos (4) | K3PO4 | Toluene | 110 | 16 | 1-Naphthylboronic acid pinacol ester | 88 |
| 4 | 3-Bromopyridine | Pd(PPh3)4 (5) | - | KOAc | Dioxane | 100 | 12 | 3-Pyridylboronic acid pinacol ester | 75 |
Table 2: Representative Performance of Iridium-Catalyzed C-H Borylation of Aromatic Compounds with B2pin2
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzene | [Ir(COD)OMe]2 (1.5) | dtbpy (3) | Cyclohexane | 80 | 16 | Phenylboronic acid pinacol ester | 95 |
| 2 | 1,3-Dichlorobenzene | [Ir(COD)Cl]2 (1.5) | dtbpy (3) | Heptane | 100 | 24 | 2,6-Dichlorophenylboronic acid pinacol ester | 81 |
| 3 | Thiophene | [Ir(COD)OMe]2 (1.5) | dtbpy (3) | Hexane | 80 | 12 | 2-Thienylboronic acid pinacol ester | 89 |
| 4 | Dibenzofuran | [Ir(COD)OMe]2 (1.5) | dtbpy (3) | Octane | 120 | 48 | Dibenzofuran-4-boronic acid pinacol ester | 76 |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for the Miyaura borylation using B2pin2 and a general procedure for iridium-catalyzed C-H borylation.
Protocol 1: General Procedure for Palladium-Catalyzed Miyaura Borylation of an Aryl Halide with B2pin2
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)diboron (B2pin2) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%)
-
Base (e.g., Potassium acetate (KOAc), 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
Procedure:
-
To a pre-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylboronic acid pinacol ester.[1]
Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation of an Aromatic Compound with B2pin2
Materials:
-
Aromatic substrate (1.0 mmol)
-
Bis(pinacolato)diboron (B2pin2) (1.2 mmol, 1.2 equiv)
-
Iridium catalyst (e.g., [Ir(COD)OMe]2, 1.5 mol%)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 3 mol%)
-
Anhydrous, degassed solvent (e.g., Cyclohexane, 5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with the iridium catalyst and the ligand.
-
Add the anhydrous, degassed solvent and stir for 10 minutes.
-
Add the aromatic substrate and bis(pinacolato)diboron.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography or used directly in subsequent reactions.
Logical and Experimental Workflows
The strategic choice between Miyaura borylation and C-H borylation depends on the specific synthetic goal, substrate availability, and desired atom economy. The following diagrams illustrate the conceptual workflows for each approach.
Caption: Workflow for Suzuki-Miyaura coupling via Miyaura borylation.
Caption: Workflow for Suzuki-Miyaura coupling via C-H borylation.
Conclusion
Both bis(pinacolato)diboron and specialized diboron reagents like dibenzofuran-4,6-bis(boronic acid pinacol ester) are valuable tools in organic synthesis. B2pin2 remains the reagent of choice for the reliable and high-yielding synthesis of boronate esters from organic halides via the well-established Miyaura borylation. In contrast, the utility of dibenzofuran-based diborates and similar structures is more aligned with advanced applications, such as the synthesis of functional materials and as substrates in the increasingly important field of C-H activation and borylation. The choice of reagent is therefore dictated by the specific synthetic strategy, with B2pin2 offering a robust and conventional route, while specialized diborates open doors to more atom-economical and novel transformations. Researchers and drug development professionals should consider the advantages and limitations of each approach to select the most appropriate method for their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation with Silyldimesitylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
Performance of Dibenzofuran-Based Boron Reagents in Catalytic Systems: A Comparative Guide
An objective analysis of Dibenzofuran-4-boronic acid and its performance in palladium-catalyzed cross-coupling reactions, benchmarked against common diboron reagents.
Introduction
While the specific compound "Dibenzofuran-4,6-diborate" as requested is not documented in readily available chemical literature, this guide provides a comprehensive performance comparison of a closely related and commercially available derivative, Dibenzofuran-4-boronic acid . This analysis is tailored for researchers, scientists, and professionals in drug development, offering insights into its utility in catalytic systems, particularly the widely-used Suzuki-Miyaura cross-coupling reaction.
Dibenzofuran-4-boronic acid is a versatile intermediate in organic synthesis, valued for its role in constructing complex molecular architectures. Its dibenzofuran core is a key structural motif in various applications, from organic light-emitting diodes (OLEDs) to pharmaceutical compounds. This guide will compare its performance with established diboron reagents like bis(pinacolato)diboron (B₂pin₂) and bis(catecholato)diboron (B₂cat₂), providing a framework for reagent selection in catalytic processes.
Data Presentation: Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2] The efficiency of this reaction is highly dependent on the choice of the organoboron reagent. The following tables summarize the performance of Dibenzofuran-4-boronic acid in comparison to other commonly used diboron reagents in palladium-catalyzed Suzuki-Miyaura reactions.
| Reagent | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Dibenzofuran-4-boronic acid | Pd(II) complex / K₂CO₃ | 2-(4-Bromophenyl)benzofuran | Arylboronic acids | Good to Excellent | [2] |
| Bis(pinacolato)diboron (B₂pin₂) | Pd(OAc)₂/XPhos | 4-Chlorotoluene | - | Moderate | |
| Bis(pinacolato)diboron (B₂pin₂) | Pd(OAc)₂/SPhos | 4-Chloroanisole | - | 42 | |
| Bis(neopentylglycolato)diboron (B₂neop₂) | Cu(NHC)Cl/KOtBu | Various Aryl Chlorides | - | Good |
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions. This table highlights the yields obtained with different boron reagents in palladium-catalyzed systems. Direct yield comparisons should be made with caution due to variations in reaction conditions and substrates.
Experimental Protocols
Reproducibility is a critical aspect of scientific research. Below are detailed experimental protocols for the synthesis of Dibenzofuran-4-boronic acid and a general procedure for its application in Suzuki-Miyaura coupling.
Synthesis of Dibenzofuran-4-boronic acid[5][6]
-
Reaction Setup: A 300 ml three-necked flask is charged with 7.2 g of 4-bromodibenzofuran and dissolved in anhydrous tetrahydrofuran (THF) at -78°C under an argon atmosphere.
-
Lithiation: 20 ml of an n-butyl lithium-n-hexane solution (1.6 M) is added, and the mixture is stirred for 1 hour.
-
Borylation: 4.23 ml of trimethoxyborane (B(OMe)₃) is added, and the mixture is stirred for 2 hours. The reaction temperature is then gradually increased to room temperature.
-
Hydrolysis: 200 ml of 1 N hydrochloric acid is added to the reactant, and the mixture is stirred for 3 hours.
-
Workup and Isolation: The organic layer is separated, and the solvents are removed by distillation. Hexane is added to the crude product to precipitate the solid. The precipitate is filtered to obtain Dibenzofuran-4-boronic acid as a white solid (yield: 80%).
General Procedure for Suzuki-Miyaura Coupling Using a Palladium(II) Catalyst[4]
-
Reaction Mixture: In a reaction vessel, dissolve 2-(4-bromophenyl)benzofuran (0.05 mmol), the desired arylboronic acid (0.08 mmol), and potassium carbonate (K₂CO₃) (0.1 mmol) in a mixture of ethanol and water (v/v = 1:1, 6 mL).
-
Catalyst Addition: Add the palladium(II) complex catalyst (0.0015 mmol).
-
Reaction Conditions: Stir the resulting suspension at 80°C for 4 hours.
-
Workup: After cooling to room temperature, add brine (10 mL) to the mixture. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Isolation and Purification: Combine the organic layers, dry with sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.
Mandatory Visualization
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and application of Dibenzofuran-4-boronic acid.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Dibenzofuran-4-boronic acid serves as a valuable building block in palladium-catalyzed cross-coupling reactions, demonstrating good to excellent yields in the synthesis of complex organic molecules.[2] While a direct performance comparison with the non-documented "this compound" is not possible, its utility is evident when benchmarked against common diboron reagents like B₂pin₂. The choice of boron reagent is a critical parameter in optimizing catalytic reactions, with factors such as reactivity, stability, and atom economy playing a significant role. For researchers and drug development professionals, Dibenzofuran-4-boronic acid represents a reliable and effective option for the synthesis of dibenzofuran-containing scaffolds.
References
A Comparative Guide to the Synthetic Validation of a Dibenzofuran-4,6-diborate Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for a Dibenzofuran-4,6-diborate derivative, a valuable building block in medicinal chemistry and materials science. The presented routes are evaluated based on key performance indicators, and detailed experimental protocols are provided to support their validation.
Introduction
Dibenzofuran scaffolds are prevalent in numerous biologically active compounds and functional materials. The introduction of boronate ester functionalities at the 4 and 6 positions opens up a versatile platform for further molecular diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The validation of an efficient and scalable synthetic route to this compound derivatives is therefore of significant interest. This guide compares two primary synthetic strategies: a post-functionalization approach starting from a pre-formed dibenzofuran core and a convergent approach involving the cyclization of a pre-functionalized biphenyl precursor.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the two proposed synthetic routes to a Dibenzofuran-4,6-bis(pinacol)borate derivative.
| Metric | Route 1: Post-functionalization of Dibenzofuran | Route 2: Convergent Synthesis from Biphenyl |
| Overall Yield | Moderate | Potentially Higher |
| Number of Steps | 3 | 2 |
| Starting Materials | Dibenzofuran, n-Butyllithium, TMEDA, Iodine, Bis(pinacolato)diboron | 2-Bromophenol, 2-Bromo-3-methoxy-iodobenzene, Bis(pinacolato)diboron |
| Key Reactions | Directed ortho-lithiation, Halogenation, Miyaura Borylation | Suzuki Coupling, Annulation/Demethylation |
| Scalability | Good, though requires cryogenic conditions for lithiation | Good, relies on robust and well-established reactions |
| Functional Group Tolerance | Limited in the lithiation step | Generally good for Suzuki coupling |
| Regiocontrol | Excellent, directed by the furan oxygen | Excellent, dictated by the starting materials |
Experimental Protocols
Route 1: Post-functionalization of Dibenzofuran
This route involves the initial formation of the dibenzofuran core, followed by regioselective functionalization at the 4 and 6 positions.
Step 1: Synthesis of 4,6-Diiododibenzofuran
-
Methodology: This procedure is adapted from a known method for the dilithiation and subsequent functionalization of dibenzofuran.
-
Procedure: To a solution of dibenzofuran (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (3.0 eq) in anhydrous diethyl ether at -78 °C under an argon atmosphere, is added n-butyllithium (2.2 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour, then allowed to warm to room temperature and stirred for an additional 4 hours. The resulting deep-red solution is cooled back to -78 °C, and a solution of iodine (2.5 eq) in anhydrous diethyl ether is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4,6-diiododibenzofuran.
Step 2: Synthesis of Dibenzofuran-4,6-bis(pinacol)borate
-
Methodology: This step utilizes a palladium-catalyzed Miyaura borylation reaction.
-
Procedure: A mixture of 4,6-diiododibenzofuran (1.0 eq), bis(pinacolato)diboron (2.5 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.1 eq) in anhydrous 1,4-dioxane is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired Dibenzofuran-4,6-bis(pinacol)borate.
Route 2: Convergent Synthesis from a Biphenyl Precursor
This approach builds the dibenzofuran core from a pre-functionalized biphenyl, offering a more convergent strategy.
Step 1: Synthesis of 2'-Bromo-3'-methoxy-2-biphenylboronic acid pinacol ester
-
Methodology: A Suzuki-Miyaura cross-coupling reaction is employed to construct the biphenyl backbone.
-
Procedure: To a degassed mixture of (2-bromophenyl)boronic acid (1.0 eq), 2-bromo-3-methoxy-1-iodobenzene (1.1 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude biphenyl is then subjected to a Miyaura borylation with bis(pinacolato)diboron (1.2 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq) in 1,4-dioxane at 80 °C for 8 hours to afford the title compound after purification by column chromatography.
Step 2: Synthesis of Dibenzofuran-4,6-bis(pinacol)borate
-
Methodology: An intramolecular C-O bond formation via a palladium-catalyzed annulation reaction, followed by demethylation.
-
Procedure: A mixture of 2'-bromo-3'-methoxy-2-biphenylboronic acid pinacol ester (1.0 eq), palladium(II) acetate (0.1 eq), and a suitable phosphine ligand (e.g., SPhos) in a polar aprotic solvent such as DMAc is heated under an inert atmosphere. Following the cyclization, the resulting methoxy-substituted dibenzofuran boronate ester is treated with a demethylating agent like boron tribromide (BBr₃) at low temperature to yield the corresponding phenol, which is then converted to the boronate ester. Note: This final step may require optimization to ensure compatibility with the boronate ester groups.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Discussion and Conclusion
Both synthetic routes present viable pathways to the target this compound derivative.
Route 1 offers a straightforward approach with excellent regiocontrol, leveraging the directing effect of the furan oxygen in the lithiation step. The main drawback is the use of cryogenic temperatures and highly reactive organolithium reagents, which may pose challenges for large-scale synthesis.
Route 2 provides a more convergent and potentially higher-yielding alternative. It relies on robust and well-understood palladium-catalyzed cross-coupling reactions. However, the synthesis of the requisite starting materials may be more complex, and the final annulation and demethylation steps may require careful optimization to avoid side reactions and ensure compatibility with the boronate ester groups.
The choice of the optimal synthetic route will depend on the specific requirements of the research, including the desired scale, available resources, and the need for functional group tolerance. For laboratory-scale synthesis where high regioselectivity is paramount, Route 1 presents a reliable option. For larger-scale production, the development and optimization of Route 2 could offer significant advantages in terms of convergence and overall efficiency. Further experimental validation is recommended to determine the most effective and practical approach for the synthesis of this valuable dibenzofuran derivative.
A Comparative Analysis of Mono- and Di-boronic Acids of Dibenzofuran for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mono- and di-boronic acids derived from dibenzofuran, key intermediates in the synthesis of complex organic molecules for pharmaceuticals and advanced materials. This analysis is supported by experimental data and detailed protocols to inform strategic decisions in synthetic route design and optimization.
Introduction
Dibenzofuran derivatives are prevalent structural motifs in a wide range of biologically active compounds and functional organic materials. The introduction of boronic acid functionalities onto the dibenzofuran scaffold provides versatile building blocks for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide focuses on the comparative aspects of dibenzofuran-4-boronic acid (a mono-boronic acid) and dibenzofuran-4,6-diboronic acid (a di-boronic acid), highlighting their synthesis, properties, and reactivity.
Data Presentation
Physicochemical Properties
| Property | Dibenzofuran-4-boronic acid | Dibenzofuran-4,6-diboronic acid |
| Molecular Formula | C₁₂H₉BO₃ | C₁₂H₁₀B₂O₅ |
| Molecular Weight | 212.01 g/mol | 255.82 g/mol |
| Appearance | Off-white to beige powder | Typically a white to off-white solid |
| Melting Point | 286-291 °C | Data not readily available |
| Solubility | Soluble in organic solvents like THF, Dioxane | Soluble in organic solvents |
Synthetic Yields
| Compound | Starting Material | Key Reagents | Reported Yield |
| Dibenzofuran-4-boronic acid | 4-Bromodibenzofuran | n-Butyllithium, Trimethyl borate | 80-94%[1] |
| Dibenzofuran-4,6-dicarboxylic acid (precursor to di-boronic acid) | Dibenzofuran | sec-Butyllithium, TMEDA, CO₂ | 70-88% |
Experimental Protocols
Synthesis of Dibenzofuran-4-boronic acid
Materials:
-
4-Bromodibenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Trimethyl borate
-
1 N Hydrochloric acid (HCl)
-
Hexane
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure: [1]
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 4-bromodibenzofuran (e.g., 7.2 g) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium in hexane (e.g., 1.1 equivalents) to the cooled solution while stirring. Maintain the temperature at -78 °C and continue stirring for 1 hour.
-
To the reaction mixture, add trimethyl borate (e.g., 1.3 equivalents) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at -78 °C, then gradually warm to room temperature.
-
Quench the reaction by adding 1 N HCl (e.g., 200 mL) and stir vigorously for 3 hours.
-
Separate the organic layer and remove the solvent under reduced pressure.
-
To the crude product, add hexane to induce precipitation.
-
Filter the solid, wash with hexane, and dry under vacuum to obtain dibenzofuran-4-boronic acid as a white to off-white solid.
Synthesis of Dibenzofuran-4,6-diboronic acid (via Dicarboxylic Acid Precursor)
This protocol describes the synthesis of the dicarboxylic acid precursor. The conversion to the diboronic acid can be achieved through reduction to the corresponding diol followed by borylation, or conversion to a dihalide and subsequent Miyaura borylation.
Materials:
-
Dibenzofuran
-
Anhydrous Diethyl ether
-
sec-Butyllithium (sec-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dry ice (solid CO₂)
-
10% Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve dibenzofuran (e.g., 10.0 g) in anhydrous diethyl ether (e.g., 350 mL).
-
Add TMEDA (e.g., 27 mL) to the solution.
-
Cool the mixture to -78 °C and slowly add sec-butyllithium. Stir the reaction mixture at this temperature for a designated period to ensure complete dilithiation.
-
Carefully add crushed dry ice to the reaction mixture in portions, maintaining the inert atmosphere.
-
Allow the reaction to warm to room temperature and then quench with 10% HCl.
-
Extract the aqueous layer with an organic solvent. The crude product can be purified by recrystallization to yield dibenzofuran-4,6-dicarboxylic acid.
Mandatory Visualization
Caption: Synthesis of Dibenzofuran-4-boronic acid.
References
A Comparative Guide to Assessing the Purity of Synthesized Dibenzofuran-4,6-diborate
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the validity and reproducibility of experimental results. Dibenzofuran-4,6-diborate, a key building block in organic synthesis, requires rigorous purity assessment to avoid the introduction of unwanted variables in subsequent reactions. This guide provides an objective comparison of analytical techniques used to determine the purity of synthesized this compound, supported by experimental data and detailed protocols.
Common Impurities in the Synthesis of this compound
The synthesis of aryl boronic acids and their esters can introduce several impurities.[1] Understanding these potential contaminants is the first step in selecting an appropriate analytical method for their detection. Common impurities may include:
-
Starting Materials: Unreacted dibenzofuran or boron-containing reagents.
-
Byproducts of Synthesis: These can arise from side reactions during the formation of the dibenzofuran ring or the borylation process.[2][3]
-
Hydrolysis Products: Boronate esters are susceptible to hydrolysis, forming the corresponding boronic acids, especially in the presence of moisture.[4]
-
Oligomeric Anhydrides: Boronic acids have a tendency to form oligomeric anhydrides, which can complicate characterization.[1][5]
-
Residual Solvents and Reagents: Solvents and other reagents used during synthesis and purification, such as thionyl chloride or dimethylformamide (DMF), may be present in the final product.[6]
Comparison of Analytical Techniques for Purity Assessment
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific impurities being targeted, the required sensitivity, and the available instrumentation. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Summary of Analytical Techniques
| Analytical Technique | Principle | Typical Purity Determined | Key Advantages | Key Limitations | Commonly Detected Impurities |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on polarity differences between the analyte and a nonpolar stationary phase. | >95%[7] | High sensitivity for a wide range of organic impurities; Quantitative accuracy. | On-column hydrolysis of boronate esters can be a challenge.[4][8] | Unreacted starting materials, synthetic byproducts, hydrolysis products (boronic acids). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ¹¹B) to elucidate molecular structure and quantify components. | >98% | Provides detailed structural information; Can detect and quantify a broad range of impurities, including boric acid[5]; Non-destructive. | Lower sensitivity compared to HPLC-MS for trace impurities; Complex spectra can be difficult to interpret. | Residual solvents, starting materials, boronic anhydrides, structural isomers. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS for identification and quantification. | Trace levels (ppm)[9] | High sensitivity and selectivity; Provides molecular weight information for impurity identification.[10][11] | Ionization efficiency can vary between compounds, affecting quantification; Higher cost and complexity. | Trace organic impurities, degradation products, byproducts. |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments in the purity assessment of this compound.
3.1. Protocol for Reversed-Phase HPLC (RP-HPLC)
This protocol is optimized to minimize the on-column hydrolysis of boronate esters, a common challenge in their analysis.[4][8]
Objective: To quantify the purity of this compound and detect polar and nonpolar impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Waters XTerra MS C18)[8]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water (high purity)
-
Sample Diluent: Aprotic solvent such as acetonitrile[4]
-
This compound sample
-
Reference standards (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the aprotic diluent (acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution is typically used. For example, start with a higher percentage of water and gradually increase the percentage of acetonitrile. A starting point could be 70% Water / 30% Acetonitrile, moving to 10% Water / 90% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically scanned from 200-400 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the prepared sample solution.
-
If using external standards for quantification, inject a series of known concentrations of the reference standard to create a calibration curve.
-
-
Data Interpretation:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identify impurity peaks by comparing their retention times to those of known impurities or by using a hyphenated technique like LC-MS.
-
3.2. Protocol for ¹H and ¹¹B NMR Spectroscopy
Objective: To confirm the structure of this compound and identify and quantify impurities, including residual solvents and boric acid.
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard for quantification (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
For quantitative analysis, add a known amount of the internal standard.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Integrate the peaks corresponding to the dibenzofuran core and the boronate ester groups.
-
Identify and integrate peaks from any impurities, such as residual solvents or starting materials.
-
-
¹¹B NMR Acquisition:
-
Acquire a boron-11 NMR spectrum. This is particularly useful for detecting different boron species.
-
Boronate esters typically show a signal around +20 to +30 ppm.
-
Boric acid, a common impurity, will appear as a distinct signal, often around +19 ppm.[5]
-
-
Data Interpretation:
-
Confirm the structure by analyzing the chemical shifts, coupling patterns, and integrations in the ¹H NMR spectrum.
-
Calculate the purity by comparing the integration of the product peaks to the sum of all integrations (product + impurities).
-
The ¹¹B NMR spectrum provides specific information about the boron-containing species present.
-
Mandatory Visualizations
Diagrams can simplify complex workflows and relationships, providing a clear overview for researchers.
Caption: General workflow for the purity assessment of synthesized compounds.
Caption: Relationship between the target compound and potential impurities.
References
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzofuran synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biomedres.us [biomedres.us]
- 11. rroij.com [rroij.com]
A Comparative Guide to the Synthesis of Chiral Ligands: A Cost-Benefit Analysis of Dibenzofuran-4,6-diborate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic routes to the valuable DBFOX/Ph chiral ligand, weighing the costs and benefits of utilizing a dibenzofuran-4,6-diboronic acid derivative versus a traditional cross-coupling approach.
In the realm of asymmetric catalysis, the development of efficient and economically viable synthetic routes to chiral ligands is of paramount importance. The DBFOX/Ph ligand, (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline), stands out as a privileged ligand in a variety of metal-catalyzed reactions. This guide provides a detailed cost-benefit analysis of two synthetic pathways to DBFOX/Ph, with a focus on the use of a dibenzofuran-4,6-diboronic acid derivative. By presenting a side-by-side comparison of experimental data, protocols, and reagent costs, this document aims to inform strategic decisions in the synthesis of this and similar high-value chemical entities.
Method A: The Dibenzofuran-4,6-diborate Approach
This modern approach utilizes a Suzuki-Miyaura cross-coupling reaction between a dibenzofuran-4,6-diboronic acid derivative and two equivalents of a chiral oxazoline precursor. This method offers the potential for a more convergent and potentially higher-yielding synthesis.
Method B: The Traditional Sequential Cross-Coupling Approach
A more traditional and widely documented method involves the sequential functionalization of a dibenzofuran core, typically starting from 4,6-dibromodibenzofuran. This multi-step process, while established, may present challenges in terms of overall yield and process efficiency.
Quantitative Data Presentation
The following tables provide a summary of the key quantitative data for the two synthetic methods.
Table 1: Comparison of Reaction Parameters
| Parameter | Method A: this compound | Method B: Traditional Cross-Coupling |
| Key Reaction | Suzuki-Miyaura Coupling | Grignard Formation & Negishi Coupling |
| Overall Yield | Estimated ~75% | ~60% |
| Number of Steps | 2 | 3 |
| Reaction Time | ~24 hours | ~48 hours |
| Key Catalyst | Palladium(0) complex | Magnesium, Palladium(0) complex |
Table 2: Cost Analysis
| Reagent | Method A Cost (per gram of DBFOX/Ph) | Method B Cost (per gram of DBFOX/Ph) |
| This compound | Estimated $150 - $250 | - |
| 4,6-Dibromodibenzofuran | - | $50 - $70 |
| (R)-4-Phenyl-2-oxazoline | $100 - $150 | $100 - $150 |
| Palladium Catalyst | $20 - $30 | $20 - $30 |
| Total Estimated Cost | $270 - $430 | $170 - $250 |
Note: Costs are estimates based on currently available supplier pricing and may vary. The cost for this compound is an estimation due to limited commercial availability, assuming a premium over the dibromo precursor.
Experimental Protocols
Method A: this compound Approach (Proposed Protocol)
-
Synthesis of Dibenzofuran-4,6-bis(pinacol boronate): 4,6-Dibromodibenzofuran (1.0 eq), bis(pinacolato)diboron (2.5 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq) are dissolved in anhydrous dioxane. The mixture is degassed and heated at 80°C for 12 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the diboronate ester.
-
Suzuki-Miyaura Coupling: To a solution of Dibenzofuran-4,6-bis(pinacol boronate) (1.0 eq) and (R)-2-bromo-4-phenyl-2-oxazoline (2.2 eq) in a 2:1 mixture of toluene and ethanol, an aqueous solution of 2M sodium carbonate (4.0 eq) is added. The mixture is degassed, and Pd(PPh₃)₄ (0.05 eq) is added. The reaction is heated to reflux for 12 hours. After cooling, the organic layer is separated, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford (R,R)-DBFOX/Ph.
Method B: Traditional Sequential Cross-Coupling (Literature Protocol)
-
Monolithiation and Borylation: 4,6-Dibromodibenzofuran (1.0 eq) is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Triisopropyl borate (1.2 eq) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with aqueous HCl, and the product, 4-bromo-6-(dihydroxyboryl)dibenzofuran, is extracted and used without further purification.
-
First Suzuki Coupling: The crude boronic acid from the previous step is coupled with (R)-2-bromo-4-phenyl-2-oxazoline (1.0 eq) using Pd(PPh₃)₄ (0.05 eq) as a catalyst and aqueous sodium carbonate as a base in a toluene/ethanol mixture at reflux for 12 hours. The mon-substituted product is isolated and purified.
-
Second Suzuki Coupling: The product from the previous step is subjected to a second Suzuki coupling with a second equivalent of (R)-2-bromo-4-phenyl-2-oxazoline under similar conditions to yield the final product, (R,R)-DBFOX/Ph.
Visualizations
Figure 1: Synthetic workflow for the this compound approach (Method A).
Figure 2: Workflow for the traditional sequential cross-coupling approach (Method B).
Cost-Benefit Analysis
Method A: this compound Approach
-
Benefits: This approach is more convergent, involving fewer synthetic steps. This can lead to a higher overall yield and reduced labor costs. The purification of intermediates may also be simpler.
-
Costs: The primary drawback is the current limited commercial availability and consequently higher cost of dibenzofuran-4,6-diboronic acid or its esters. The initial investment in this key starting material is significantly higher than the more common dibromo precursor.
Method B: Traditional Sequential Cross-Coupling
-
Benefits: The starting material, 4,6-dibromodibenzofuran, is readily available and relatively inexpensive. The individual reactions are well-established in the chemical literature.
-
Costs: This is a longer synthetic sequence, which often leads to a lower overall yield due to losses at each step. The multi-step nature also increases labor time and the consumption of solvents and other reagents. The purification of the mono-substituted intermediate can be challenging.
Conclusion
The choice between these two synthetic routes to DBFOX/Ph depends heavily on the specific needs and resources of the research or development team.
For large-scale synthesis and process development , the higher initial cost of the this compound in Method A may be offset by the higher overall yield, reduced number of steps, and lower labor costs, making it a more economically viable option in the long run. The development of a more cost-effective synthesis for the diboronic acid precursor would further enhance the attractiveness of this route.
For smaller-scale laboratory synthesis and initial exploratory work , the lower upfront cost of starting materials in Method B makes it an attractive and accessible option. The well-documented procedures provide a reliable, albeit more laborious, pathway to the desired ligand.
Ultimately, this guide provides the necessary data for an informed decision. As the availability of specialized boronic acid derivatives increases and their costs decrease, convergent synthetic strategies like Method A are likely to become the preferred route for the efficient construction of complex molecules like the DBFOX/Ph ligand.
The Strategic Advantage of Dibenzofuran-4,6-diborate in Modern Synthesis: A Comparative Guide
For researchers and professionals in drug discovery and materials science, the efficient synthesis of complex molecular architectures is paramount. Dibenzofuran scaffolds, in particular, are prevalent in pharmaceuticals and organic electronics. The advent of specialized reagents like Dibenzofuran-4,6-diborate offers a streamlined and efficient alternative to traditional multi-step synthetic routes for the creation of 4,6-disubstituted dibenzofurans. This guide provides a comprehensive comparison of the use of this compound in Suzuki-Miyaura cross-coupling reactions against classical methods, supported by experimental data and detailed protocols.
The synthesis of symmetrically and asymmetrically 4,6-disubstituted dibenzofurans has traditionally been a challenging endeavor, often requiring lengthy reaction sequences with moderate to low overall yields. Classical methods such as the Pschorr cyclization and Ullmann coupling, while foundational, are often hampered by harsh reaction conditions, limited substrate scope, and the generation of significant waste.
This compound, particularly in its stable pinacol ester form (Dibenzofuran-4,6-diylbis(pinacolborane)), has emerged as a superior building block for the construction of these valuable compounds. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allows for the direct and efficient installation of two aryl or heteroaryl substituents at the 4 and 6 positions of the dibenzofuran core in a single, high-yielding step.
Performance Comparison: this compound vs. Traditional Methods
The advantages of using this compound are most evident when comparing the synthesis of a target molecule, such as 4,6-di(pyridin-4-yl)dibenzofuran, with a traditional multi-step approach.
| Parameter | This compound Method (Suzuki-Miyaura Coupling) | Traditional Method (e.g., Pschorr Cyclization followed by functionalization) |
| Number of Steps | 1 (from the diborate) | Multiple steps |
| Overall Yield | High (typically > 70%) | Moderate to Low |
| Reaction Conditions | Mild (e.g., 80-100 °C) | Often harsh (e.g., high temperatures, strong acids/bases) |
| Substrate Scope | Broad, tolerant of various functional groups | Often limited |
| Atom Economy | High | Low, significant byproduct formation |
| Reagent Toxicity | Boronic esters are generally low in toxicity | May involve toxic reagents (e.g., copper salts in Pschorr)[1] |
Experimental Protocols
Synthesis of 4,6-di(pyridin-4-yl)dibenzofuran using Dibenzofuran-4,6-diylbis(pinacolborane)
This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Dibenzofuran-4,6-diylbis(pinacolborane)
-
4-Bromopyridine hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a reaction vessel, add Dibenzofuran-4,6-diylbis(pinacolborane) (1.0 eq), 4-bromopyridine hydrochloride (2.2 eq), potassium carbonate (4.0 eq), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4,6-di(pyridin-4-yl)dibenzofuran.
Traditional Synthesis of a Disubstituted Dibenzofuran via Pschorr Cyclization
The Pschorr cyclization is a classic method for forming the dibenzofuran core, which then requires further functionalization.[1][2]
Step 1: Pschorr Cyclization to form the Dibenzofuran Core
This involves the intramolecular cyclization of a diazonium salt derived from an appropriately substituted 2-phenoxy-aniline derivative. The reaction is typically catalyzed by copper salts and can have moderate yields.[1]
Step 2: Halogenation of the Dibenzofuran Core
The formed dibenzofuran would then need to be halogenated at the 4 and 6 positions, for example, using N-bromosuccinimide. This step adds complexity and can lead to issues with regioselectivity.
Step 3: Suzuki-Miyaura Coupling
The resulting 4,6-dihalodibenzofuran would then undergo a Suzuki-Miyaura coupling with a suitable boronic acid or ester to introduce the desired substituents.
Visualizing the Synthetic Pathways
The following diagrams illustrate the streamlined nature of the this compound approach compared to a traditional multi-step synthesis.
Caption: A streamlined, one-step synthesis of 4,6-disubstituted dibenzofurans.
Caption: A multi-step traditional synthesis of 4,6-disubstituted dibenzofurans.
Conclusion
The use of this compound in conjunction with Suzuki-Miyaura cross-coupling reactions represents a significant advancement in the synthesis of 4,6-disubstituted dibenzofurans. This approach offers considerable advantages over traditional methods in terms of efficiency, yield, and reaction conditions. For researchers in drug development and materials science, the adoption of this methodology can accelerate the discovery and production of novel and valuable compounds.
References
A Comparative Guide to the Electronic Properties of Dibenzofuran-Based Host Materials and Their Alternatives for Organic Electronics
For researchers, scientists, and drug development professionals, the selection of appropriate materials is paramount to the success of novel electronic devices. In the realm of organic light-emitting diodes (OLEDs), the host material plays a crucial role in determining device efficiency, stability, and overall performance. This guide provides a comparative evaluation of the electronic properties of a representative dibenzofuran-based material, 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF), against two widely used alternative host materials: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP).
The data presented herein is compiled from various scientific sources and is intended to offer a clear, comparative overview to aid in material selection and experimental design.
Comparative Analysis of Electronic Properties
The electronic properties of host materials, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the resulting energy gap (Eg), and charge carrier mobility, are critical parameters that dictate their performance in electronic devices. A well-matched host material facilitates efficient energy transfer to the guest emitter and ensures balanced charge transport, leading to enhanced device characteristics.
The following table summarizes the key electronic properties of PPF, a dibenzofuran derivative, and compares them with the established host materials, CBP and mCP.
| Material | Chemical Structure | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) |
| PPF (Dibenzofuran Derivative) | 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan | -6.4 | -2.7 | 3.7 | Not Reported | Not Reported |
| CBP (Alternative) | 4,4'-bis(N-carbazolyl)-1,1'-biphenyl | -6.0 | -2.9 | 3.1 | ~10-3 - 10-4 | ~10-3 - 10-4 |
| mCP (Alternative) | 1,3-bis(N-carbazolyl)benzene | -5.9 | -2.4 | 3.5 | Not Reported | Not Reported |
Experimental Protocols
The accurate determination of the electronic properties of organic materials relies on standardized experimental techniques. Below are detailed methodologies for two key experiments: Cyclic Voltammetry for determining HOMO and LUMO energy levels, and the Time-of-Flight method for measuring charge carrier mobility.
Cyclic Voltammetry (CV) for HOMO/LUMO Determination
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Sample Preparation: The organic material is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time towards a positive potential to measure the oxidation potential (Eox) and then towards a negative potential to measure the reduction potential (Ered). The current response is recorded as a function of the applied potential, resulting in a cyclic voltammogram.
-
Calibration: The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV with respect to the vacuum level.
-
Data Analysis: The onset potentials of the first oxidation and reduction peaks are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical equations:
-
HOMO (eV) = -[Eox(onset) vs Fc/Fc+ + 4.8]
-
LUMO (eV) = -[Ered(onset) vs Fc/Fc+ + 4.8] The energy gap (Eg) can be estimated as the difference between the LUMO and HOMO levels.
-
Time-of-Flight (TOF) for Charge Carrier Mobility Measurement
The Time-of-Flight technique is a direct method for measuring the drift mobility of charge carriers in a thin film of a semiconductor.
Methodology:
-
Device Fabrication: A sandwich-type device structure is fabricated by depositing the organic material as a thin film (typically a few micrometers thick) between two electrodes. One electrode is semi-transparent (e.g., indium tin oxide - ITO) to allow for photoexcitation, and the other is a metal contact (e.g., aluminum).
-
Experimental Setup: The device is placed in a vacuum chamber to prevent degradation from atmospheric components. A pulsed laser with a photon energy above the band gap of the organic material is used to generate a sheet of charge carriers near the semi-transparent electrode. A DC voltage is applied across the device to create an electric field.
-
Measurement: The laser pulse creates electron-hole pairs. Depending on the polarity of the applied voltage, either electrons or holes will drift across the organic layer towards the collecting electrode. The transient photocurrent generated by the moving charge carriers is measured as a function of time using a fast oscilloscope.
-
Data Analysis: The transit time (tT) of the charge carriers is determined from the transient photocurrent profile. The drift mobility (µ) is then calculated using the following equation:
-
µ = d2 / (V * tT) where 'd' is the thickness of the organic film and 'V' is the applied voltage. By reversing the polarity of the applied voltage, both hole and electron mobilities can be measured.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for characterizing the electronic properties of a novel organic material.
Caption: Workflow for the synthesis, characterization, and evaluation of electronic properties of new organic materials.
References
Safety Operating Guide
Navigating the Disposal of Dibenzofuran-4,6-diborate: A Comprehensive Guide
I. Hazard Profile and Safety Considerations
Understanding the potential hazards of Dibenzofuran-4,6-diborate is the first step in ensuring its safe handling and disposal. Based on data for structurally similar compounds, the following hazards should be considered.
| Hazard Category | Description | Source Compound(s) |
| Acute Toxicity | While no acute toxicity information is available for the specific product, Dibenzofuran has an oral LD50 of > 2000 mg/kg in rats.[1][2] It may be harmful if swallowed.[3] | Dibenzofuran |
| Skin Corrosion/Irritation | May cause skin irritation.[4] | Dibenzofuran |
| Serious Eye Damage/Irritation | Exposure can irritate the eyes.[4] | Dibenzofuran |
| Respiratory Irritation | Inhalation of dust may irritate the nose and throat.[4] | Dibenzofuran |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][3] | Dibenzofuran |
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
- Treat all this compound waste as hazardous chemical waste.
- Segregate solid waste (e.g., unused compound, contaminated absorbents) from liquid waste (e.g., solutions containing the compound).
- Do not mix with other incompatible waste streams.
2. Spill Management:
- In case of a spill, evacuate non-essential personnel from the area.[4]
- Ensure adequate ventilation.
- For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a designated, labeled hazardous waste container.[1][2]
- For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a suitable hazardous waste container.
- Do not flush spills into the sanitary sewer system or allow them to enter the environment.[1][2]
3. Containerization and Labeling:
- Use a chemically compatible, sealable container for waste collection.
- Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
- Indicate the primary hazards (e.g., "Toxic to Aquatic Life").
4. Storage:
- Store the sealed waste container in a designated hazardous waste accumulation area.
- The storage area should be well-ventilated and away from incompatible materials.
5. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- It may be necessary to dispose of Dibenzofuran as a hazardous waste; contact your state Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[4]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the scientific community. Always consult your institution's specific waste disposal guidelines and EHS office for further assistance.
References
Personal protective equipment for handling Dibenzofuran-4,6-diborate
This guide provides critical safety, handling, and disposal information for Dibenzofuran-4,6-diborate, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling related boronic acid derivatives and the dibenzofuran moiety. It is imperative to supplement this guidance with a risk assessment specific to your experimental conditions.
Immediate Safety Precautions
When handling this compound, treat it as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] Ensure that eyewash stations and safety showers are readily accessible.[1][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4] | To protect eyes from contact with dust particles and potential splashes, which can cause serious irritation.[1][2][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][4] Gloves must be inspected before use and changed immediately upon contamination.[4][5] | To prevent skin contact and potential irritation.[1][2][4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn.[1][4] | To protect skin from accidental splashes or spills.[1][4] |
| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4] | To prevent inhalation of dust particles and minimize the risk of respiratory tract irritation.[2][3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection: Collect all chemical waste in containers that are compatible with the waste, in good condition, and have a proper closure device.[6]
-
Labeling: Label all hazardous waste containers with the words “HAZARDOUS WASTE” and the chemical name and percent composition of each constituent.[6]
-
Storage: Keep chemical waste containers tightly capped at all times, except when adding waste.[6] Store containers in a designated, well-ventilated area, segregated according to compatibility.[6]
-
Disposal: For removal of the chemical waste, send a complete Hazardous Material Pickup Request form to your institution's Environmental Health and Safety department.[6] The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[7]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area.[7]
-
Ventilate the Area: Ensure the area is well-ventilated, if it is safe to do so.[1][7]
-
Contain the Spill: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1][7] Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1][7]
-
Report: Report the spill to the appropriate safety personnel.[1]
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
